Coumestan
Description
This compound has been reported in Phaseolus vulgaris with data available.
structure in first source
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
479-12-9 |
|---|---|
Formule moléculaire |
C15H8O3 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O3/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8H |
Clé InChI |
JBIZUYWOIKFETJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O |
Autres numéros CAS |
479-12-9 |
Synonymes |
(1)benzoxolo(3,2-c)chromen-6-one coumestan |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Structure and Properties of Coumestan
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fundamental chemical and physical properties of coumestan, its synthesis, natural occurrence, and its significant impact on key biological signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic organic compound that forms the central core of a class of natural products known as coumestans.[1] Its structure consists of a benzofuro[3,2-c]chromen-6-one ring system.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₈O₃ | [1][2] |
| Molar Mass | 236.22 g/mol | [1][3] |
| Melting Point | 187 to 188 °C | [1] |
| IUPAC Name | 6H-Benzofuro[3,2-c][4]benzopyran-6-one | [1][2] |
| Systematic IUPAC Name | Pterocarp-6a(11a)-en-6-one | [1] |
| CAS Number | 479-12-9 | [1][2] |
Solubility:
Spectroscopic Data:
Detailed spectroscopic data (UV-Vis, IR, 1H NMR, and 13C NMR) with full peak assignments for the unsubstituted this compound molecule is not extensively reported. The following table summarizes available data for the closely related and well-studied derivative, coumestrol, and general expectations for the this compound core.
Table 2: Spectroscopic Data for Coumestrol and Expected Data for this compound
| Spectroscopic Technique | Observed/Expected Data | Reference(s) |
| UV-Vis (for Coumestrol) | λmax at 244 nm and 344 nm | [3] |
| Infrared (IR) | Expected characteristic peaks for C=O (lactone), C-O-C (ether), and aromatic C=C stretching. | [4] |
| 1H NMR | Expected signals in the aromatic region (δ 7-8 ppm). | [4] |
| 13C NMR | Expected signals for carbonyl carbon (lactone), aromatic carbons, and carbons of the furan and pyran rings. | [4] |
Experimental Protocols
Synthesis of 6H-Benzofuro[3,2-c][4]benzopyran-6-ones (Coumestans)
This protocol describes a general method for the synthesis of the this compound ring system.[4]
Methodology:
-
Etherification: A mixture of a 4-hydroxy-2H-1-benzopyran-2-one derivative (1 equivalent), 2-bromocyclohexan-1-one (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in dry acetone is refluxed for 30 hours.
-
Filtration and Evaporation: The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.
-
Purification: The residue is treated with crushed ice to precipitate the solid product, which is then recrystallized from ethanol.
-
Cyclization: The purified product is heated with polyphosphoric acid (PPA) at 95-100°C for 2 hours.
-
Dehydrogenation: The resulting tetracyclic intermediate is dehydrogenated using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in anhydrous benzene to yield the final 6H-benzofuro[3,2-c][4]benzopyran-6-one.
Synthetic workflow for this compound.
Soxhlet Extraction of Coumestans from Red Clover (Trifolium pratense L.)
This protocol outlines a standard procedure for the extraction of coumestans and other isoflavones from red clover.[6]
Methodology:
-
Sample Preparation: 5 grams of dried and powdered red clover plant material are used.
-
Soxhlet Setup: The powdered material is placed in a Soxhlet extraction apparatus.
-
Solvent: 50 mL of 70% ethanol is added to the flask.
-
Extraction: The solvent is heated to its boiling point (approximately 79°C) and the extraction is carried out for a specified duration (e.g., several hours).
-
Separation: After extraction, the solution is separated from the plant material.
-
Analysis: The resulting extract can be analyzed for its this compound content using techniques such as HPLC-MS.
Soxhlet extraction workflow.
Biological Activities and Signaling Pathways
Coumestans, particularly coumestrol, are well-known phytoestrogens that exert their biological effects by interacting with estrogen receptors (ERs), showing a higher binding affinity for ERβ over ERα. Beyond their estrogenic activity, coumestans modulate key cellular signaling pathways implicated in cancer and other diseases.
Modulation of the PI3K/AKT Signaling Pathway
Coumestrol has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is crucial for cell survival, growth, and proliferation. In several cancer cell lines, coumestrol has been observed to inhibit the phosphorylation of key proteins in this pathway, leading to decreased cell viability and induction of apoptosis.
This compound's effect on PI3K/AKT pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Coumestrol has been demonstrated to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK1/2, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
This compound's effect on MAPK pathway.
Experimental Protocols for Biological Assays
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cancer cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (or a vehicle control, typically DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
MTT assay workflow.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of specific proteins in a signaling pathway.
Methodology:
-
Cell Lysis: Cells treated with this compound are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-AKT).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Western blot workflow.
References
Natural Sources of Coumestan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of coumestan derivatives, focusing on coumestrol, wedelolactone, and psoralidin. The document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key biological signaling pathways affected by these compounds.
Introduction to Coumestans
Coumestans are a class of polycyclic aromatic compounds characterized by a coumarin nucleus fused to a benzofuran ring.[1] These phytoestrogens are secondary metabolites found in a variety of plants and have garnered significant interest in the scientific community due to their diverse pharmacological activities. These activities include estrogenic, anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] This guide will focus on three prominent this compound derivatives: coumestrol, wedelolactone, and psoralidin, exploring their primary natural sources and the methodologies to isolate and quantify them.
Primary Natural Sources and Quantitative Data
This compound derivatives are predominantly found in the plant kingdom, with significant concentrations in the Fabaceae (legume) and Asteraceae (daisy) families.[2] The concentration of these compounds can vary significantly based on the plant species, cultivar, environmental conditions, and the presence of stressors like fungal infections.[3][4]
Coumestrol
Coumestrol is one of the most well-studied coumestans and is known for its potent estrogenic activity.[3] It is found in a variety of legumes and forage crops.
Table 1: Quantitative Data for Coumestrol in Various Natural Sources
| Natural Source | Plant Part | Concentration Range (µg/g of Dry Matter) | Reference(s) |
| Alfalfa (Medicago sativa) | Whole Herbage | 15 - 225 | [5] |
| Alfalfa (Medicago sativa) | Leaves | 86 - 257 | [1] |
| Alfalfa (Medicago sativa) | Different Populations | 82.18 - 619.53 | [6] |
| Alfalfa (Medicago sativa) | Different Cultivars | 148 - 248 | [5] |
| Red Clover (Trifolium pratense) | - | ~13,000 (1.3 g/100 g) | [5] |
| Soybean Sprouts (Glycine max) | Whole Sprout | 1.76 ± 0.13 | [7][8] |
| Soybean Sprouts (Glycine max) | Hypocotyls | 4.11 ± 0.04 | [7] |
| White Radish Sprouts | Whole Sprout | 1.51 ± 0.05 | [8] |
| Broccoli Sprouts | Whole Sprout | 0.98 ± 0.02 | [8] |
| Pea Sprouts | Whole Sprout | 0.97 ± 0.05 | [8] |
Wedelolactone
Wedelolactone is a key bioactive compound isolated from plants of the Asteraceae family, notably Eclipta prostrata (syn. Eclipta alba).[6][9] It is recognized for its anti-inflammatory, anti-cancer, and hepatoprotective properties.[6][9]
Table 2: Quantitative Data for Wedelolactone in Eclipta prostrata
| Plant Part | Extraction Method | Concentration (mg/g of Dry Matter) | Reference(s) |
| Leaves | Soxhlet (Methanol) | 0.7 - 5.05 | [10] |
| Aerial Parts | Heat Reflux (Ethanol-water) | 3.89 ± 0.11 | [10] |
| Aerial Parts | Heat Reflux (Methanol-water) | 2.8 | [10] |
| Leaves | - | 2.84 (0.284%) | [11] |
| Aerial Parts | Ultrasound-assisted (70% Ethanol) | 3.786 | [11] |
| Aerial Parts | Conventional (70% Ethanol) | 1.729 | [11] |
Psoralidin
Psoralidin is a this compound derivative isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine.[12][13] It exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[13]
Table 3: Quantitative Data for Psoralidin in Psoralea corylifolia
| Plant Part | Extraction Method | Concentration (mg/g) | Reference(s) |
| Seeds | 70% Ethanol Extract | 1.310 ± 0.010 | [14] |
Experimental Protocols
The extraction and quantification of this compound derivatives from plant matrices require specific and optimized protocols. The choice of method depends on the target compound, the plant material, and the desired scale of extraction.
Extraction Methodologies
This conventional method is effective for exhaustive extraction.[15]
-
Sample Preparation: Dry the leaves of Eclipta alba and grind them into a fine powder.
-
Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, a thimble holder, and a condenser.
-
Extraction:
-
Place a known quantity (e.g., 2 g) of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the thimble holder.
-
Add a suitable solvent, such as methanol (e.g., 200 mL), to the round-bottom flask.
-
Heat the flask using a heating mantle to the boiling point of the solvent.
-
Allow the extraction to proceed for a defined period (e.g., 6 hours), with the solvent continuously cycling through the plant material.[10]
-
-
Concentration: After extraction, evaporate the solvent from the flask using a rotary evaporator to obtain the crude extract.
UAE is a modern and efficient method that utilizes acoustic cavitation to enhance extraction.[16][17]
-
Sample Preparation: Grind the seeds of Psoralea corylifolia into a fine powder.
-
Extraction:
-
Place a known amount of the powdered seeds into an extraction vessel.
-
Add an optimized extraction solvent. For psoralidin, an ionic liquid solution (e.g., 0.6 M [HMIM]PF6 in 75% ethanol) has been shown to be effective.[16]
-
Optimize parameters such as the solid-to-liquid ratio, ultrasonic power (e.g., 300 W), and extraction time.[16]
-
Immerse the ultrasonic probe or place the vessel in an ultrasonic bath and sonicate for the determined time.
-
-
Separation: After extraction, centrifuge or filter the mixture to separate the extract from the solid plant material.
-
Concentration: Remove the solvent to yield the crude extract.
Purification: Column Chromatography
Column chromatography is a standard technique for isolating and purifying individual coumestans from a crude extract.
-
Stationary Phase Preparation: Pack a glass column with a suitable adsorbent, such as silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. For wedelolactone, a gradient of dichloromethane-methanol-acetic acid can be used.[18]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure compound and evaporate the solvent.
Quantification: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with MS is a powerful analytical technique for the sensitive and selective quantification of coumestans.[12][19][20]
-
Sample Preparation: Dissolve the purified compound or a known amount of crude extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is typical.
-
Flow Rate: A standard flow rate is around 0.5-1.0 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is frequently used, often in negative ion mode for coumestans.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification: Create a calibration curve using a certified reference standard of the target this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Key Signaling Pathways and Visualizations
This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Several this compound derivatives have been shown to inhibit this pathway in cancer cells, leading to apoptosis.[10][21][22][23]
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation. Wedelolactone has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[24][25][26]
Caption: Wedelolactone's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Coumestrol and psoralidin can modulate this pathway.[9][27][28]
Caption: Modulation of the MAPK signaling pathway by coumestans.
Conclusion
This technical guide provides a foundational understanding of the natural sources of key this compound derivatives, their quantitative analysis, and their interaction with critical cellular signaling pathways. The presented data and methodologies offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the diverse range of coumestans and their mechanisms of action will continue to unveil their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Phytoestrogens in Medicago sativa L. and Grazing Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. byvalenti.com [byvalenti.com]
- 5. mdpi.com [mdpi.com]
- 6. agrisp.com [agrisp.com]
- 7. Effective methods for increasing coumestrol in soybean sprouts | PLOS One [journals.plos.org]
- 8. Effective methods for increasing coumestrol in soybean sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Ionic Liquid-Based Ultrasonic-Assisted Extraction to Analyze Seven Compounds in Psoralea Fructus Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. CN103951672A - Method for extracting wedelolactone and method for determining solubility of wedelolactone - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Coumestans in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumestans, a class of polycyclic aromatic secondary metabolites, are phytoalexins and phytoestrogens found predominantly in leguminous plants. Their diverse biological activities, including estrogenic, antioxidant, and anticancer properties, have garnered significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the biosynthesis of coumestans in plants, detailing the enzymatic steps, key intermediates, and regulatory networks. The guide is intended to serve as a comprehensive resource for researchers seeking to understand and manipulate this important biosynthetic pathway for various applications.
Introduction
Coumestans are characterized by a tetracyclic ring structure derived from the isoflavonoid branch of the phenylpropanoid pathway. The most well-known coumestan is coumestrol, which accumulates in various legumes, particularly in response to biotic and abiotic stresses. The biosynthesis of coumestans is a complex process involving a series of enzymatic reactions that convert intermediates from the general phenylpropanoid pathway into the final this compound scaffold. Understanding this pathway is crucial for efforts to enhance the production of these valuable compounds in plants or to engineer their synthesis in microbial systems.
The this compound Biosynthetic Pathway
The biosynthesis of coumestans begins with the general phenylpropanoid pathway, which provides the precursor L-phenylalanine. This is then converted through a series of steps to the chalcone, which serves as a key branch point for various flavonoid classes, including isoflavonoids.
From Phenylalanine to Isoflavones
The initial steps of the pathway leading to the isoflavone precursors, daidzein and genistein, are well-characterized. The key enzymes involved are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
-
Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone. This is the committed step for isoflavonoid biosynthesis.
-
2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to the corresponding isoflavone (e.g., daidzein from 2,7,4'-trihydroxyisoflavanone and genistein from 2,5,7,4'-tetrahydroxyisoflavanone).
The Branch Pathway to Coumestans
The biosynthesis of coumestans from isoflavones is a more complex and less completely understood process. The proposed pathway involves the conversion of isoflavones to pterocarpans, which are then further oxidized to form coumestans.[1] The key enzymes in this branch are:
-
Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 2' position of the isoflavone B-ring. This is a critical step directing the pathway towards pterocarpans and coumestans.
-
Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of 2'-hydroxyisoflavones to produce isoflavanones.
-
Vestitone Reductase (VR): Reduces the keto group of vestitone (a 2'-hydroxyisoflavanone) to form an isoflavanol.
-
Pterocarpan Synthase (PTS): Catalyzes the cyclization of the isoflavanol to form the pterocarpan skeleton (e.g., medicarpin).
-
Pterocarpan 6a-Hydroxylase (P6aH): A cytochrome P450 monooxygenase that hydroxylates the pterocarpan at the 6a position. This is a key step leading to the formation of coumestans.
-
Final Cyclization and Oxidation: The final steps are thought to involve dehydration and further oxidation to form the characteristic lactone ring of the this compound scaffold. The exact enzymes catalyzing these final steps are not yet fully elucidated.
Below is a diagram illustrating the core biosynthetic pathway leading to coumestans.
Caption: Overview of the this compound biosynthesis pathway in plants.
Quantitative Data on Key Enzymes
Quantitative kinetic data for the enzymes in the this compound biosynthetic pathway are essential for understanding the flux through the pathway and for metabolic engineering efforts. The available data are summarized in the table below. It is important to note that kinetic parameters can vary depending on the plant species, enzyme source, and assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (units) | kcat (s⁻¹) | Source Organism | Reference |
| Pterocarpan Synthase (PTS) | (3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol | 680 | 2,674 (picokatals/µg) | - | Glycyrrhiza echinata | [2] |
| Isoflav-3-ene Synthase (I3S) | (3R,4R)-DMI | - | 151.6 (µmol min⁻¹ mg⁻¹) | - | Glycine max | [3] |
Regulation of this compound Biosynthesis
The biosynthesis of coumestans is tightly regulated at the transcriptional level in response to various developmental and environmental cues. Elicitors, such as fungal cell wall fragments and signaling molecules like jasmonic acid (JA) and salicylic acid (SA), are potent inducers of this compound accumulation.
Signaling Pathways
Jasmonate Signaling: Jasmonic acid and its derivatives are key signaling molecules in plant defense responses. Upon perception of an elicitor, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This derepresses the activity of transcription factors such as MYC2, which can then activate the expression of genes encoding enzymes in the isoflavonoid and this compound biosynthetic pathways.
Salicylic Acid Signaling: Salicylic acid is another crucial phytohormone involved in plant defense, particularly against biotrophic pathogens. SA signaling can interact with the JA pathway, often in an antagonistic manner, to fine-tune the defense response. The crosstalk between SA and JA signaling allows the plant to mount a specific defense tailored to the type of pathogen encountered.
The following diagram illustrates the simplified signaling cascade leading to the activation of this compound biosynthesis.
Caption: Simplified model of elicitor-induced signaling pathways regulating this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Chalcone Synthase (CHS) Enzyme Assay
This protocol is adapted from established methods for measuring CHS activity.
Objective: To determine the enzymatic activity of Chalcone Synthase by measuring the formation of naringenin chalcone.
Materials:
-
Enzyme extract containing CHS
-
p-Coumaroyl-CoA (substrate)
-
Malonyl-CoA (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Methanol
-
Spectrophotometer or HPLC system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 250 µL:
-
50 µM p-coumaroyl-CoA
-
100 µM malonyl-CoA
-
20 µg of purified CHS protein or crude enzyme extract
-
100 mM potassium phosphate buffer (pH 7.0)
-
-
Incubation: Incubate the reaction mixture at 30°C for 50 minutes. A negative control using a protein extract from an empty vector should be included.
-
Extraction: Stop the reaction by adding 300 µL of ethyl acetate. Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.
-
Sample Preparation: Carefully transfer the upper ethyl acetate phase to a new tube. Repeat the extraction of the aqueous phase with another 300 µL of ethyl acetate. Combine the ethyl acetate fractions and evaporate to dryness under a vacuum.
-
Analysis: Dissolve the dried residue in 100 µL of methanol. Analyze the formation of naringenin chalcone using a spectrophotometer (absorbance at ~370 nm) or by HPLC with a C18 column and a suitable gradient of acetonitrile and water.
Isoflavone Synthase (IFS) Enzyme Assay
This protocol is for the in vitro assay of IFS activity using microsomes from yeast expressing the IFS enzyme.
Objective: To measure the conversion of flavanones (naringenin or liquiritigenin) to 2-hydroxyisoflavanones.
Materials:
-
Yeast microsomes containing recombinant IFS
-
Naringenin or Liquiritigenin (substrate)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Methanol
-
HPLC-MS system
Procedure:
-
Reaction Mixture: In a glass vial, combine the following:
-
100 µM Naringenin or Liquiritigenin
-
1 mM NADPH
-
50-100 µg of microsomal protein
-
100 mM potassium phosphate buffer (pH 7.5) to a final volume of 500 µL.
-
-
Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Extraction: Stop the reaction by adding 500 µL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation: Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Analysis: Reconstitute the sample in methanol and analyze by HPLC-MS to identify and quantify the 2-hydroxyisoflavanone product, which can be subsequently dehydrated to the corresponding isoflavone for easier detection.
Pterocarpan Synthase (PTS) Enzyme Assay
This protocol is based on the characterization of PTS from Glycyrrhiza echinata.[2]
Objective: To determine the activity of Pterocarpan Synthase by measuring the conversion of a dihydroxyisoflavanol to a pterocarpan.
Materials:
-
Purified recombinant PTS enzyme
-
(3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol (substrate)
-
Sodium phosphate buffer (100 mM, pH 6.6)
-
Ethyl acetate
-
Methanol
-
HPLC system
Procedure:
-
Reaction Setup: In a final volume of 250 µL, combine:
-
41 µM (3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol
-
Purified PTS enzyme (e.g., 1 µg)
-
100 mM sodium phosphate buffer (pH 6.6)
-
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.
-
Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge.
-
Analysis: Analyze the ethyl acetate extract by HPLC to quantify the formation of medicarpin.
Conclusion
The biosynthesis of coumestans is a complex and highly regulated pathway that is of significant interest to researchers in plant science, natural product chemistry, and drug development. While the main enzymatic steps have been elucidated, further research is needed to fully characterize all the enzymes involved, particularly in the final steps of this compound formation. A deeper understanding of the regulatory networks controlling this pathway will be crucial for developing strategies to enhance the production of these valuable compounds for pharmaceutical and nutraceutical applications. This guide provides a solid foundation for researchers to delve into the fascinating world of this compound biosynthesis.
References
- 1. Cloning, expression and purification of isoflavone-2'-hydroxylase from Astragalus membranaceus Bge. Var. mongolicus (Bge.) Hsiao - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterocarpan synthase (PTS) structures suggest a common quinone methide–stabilizing function in dirigent proteins and proteins with dirigent-like domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning and biochemical characterization of isoflav-3-ene synthase, a key enzyme of the biosyntheses of (+)-pisatin and coumestrol - PMC [pmc.ncbi.nlm.nih.gov]
Coumestan: A Comprehensive Technical Guide to its Phytoestrogenic Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumestans, a class of polyphenolic compounds naturally occurring in various plants, have garnered significant scientific interest due to their potent phytoestrogenic activity. This technical guide provides an in-depth exploration of coumestans, with a primary focus on coumestrol, the most biologically active member of this family. It details their chemical nature, mechanism of action as estrogen receptor modulators, and their influence on key cellular signaling pathways. This document summarizes quantitative data on their biological activity, presents detailed experimental protocols for their study, and offers visual representations of their molecular interactions to serve as a valuable resource for researchers in pharmacology, endocrinology, and drug development.
Introduction to Coumestans
Coumestans are a subgroup of phytoestrogens characterized by a specific four-ring heterocyclic structure, which is structurally similar to estradiol, the primary female sex hormone.[1] This structural similarity allows them to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens.[1] Coumestrol is the most well-known and potent coumestan, found in high concentrations in plants like clover, alfalfa sprouts, and soybeans.[1] Its estrogenic activity is reported to be 30 to 100 times greater than that of isoflavones, another major class of phytoestrogens.[1]
Mechanism of Action: Estrogen Receptor Modulation
The primary mechanism through which coumestans exert their biological effects is by binding to estrogen receptors, ERα and ERβ.[1] Coumestrol exhibits a high binding affinity for both ER subtypes, with some studies indicating a preferential binding to ERβ.[1][2] This interaction initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological responses.
The binding of coumestrol to ERs can lead to both estrogenic (agonist) and anti-estrogenic (antagonist) effects, depending on the target tissue, the concentration of endogenous estrogens, and the relative expression levels of ERα and ERβ.[3]
Estrogen Receptor Signaling Pathway
The classical pathway of estrogen action involves the binding of the ligand to the ER in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Classical Estrogen Receptor Signaling Pathway Activated by Coumestrol.
Quantitative Data on Biological Activity
The estrogenic potency of coumestrol has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, including receptor binding affinities and effective concentrations for different biological endpoints.
Table 1: Estrogen Receptor Binding Affinity of Coumestrol
| Compound | Receptor | Relative Binding Affinity (RBA, %) (Estradiol = 100%) | Reference |
| Coumestrol | ERα | 94 | [1] |
| Coumestrol | ERβ | 185 | [1] |
Table 2: In Vitro Estrogenic and Cytotoxic Activity of Coumestrol
| Assay | Cell Line | Endpoint | Value | Reference |
| ERE Reporter Assay | MVLN (Breast Cancer) | EC50 | 0.2 µM (for ERα) | [4] |
| ERE Reporter Assay | U2OS (Osteosarcoma) | EC50 | 0.025 µM (for ERβ) | [4] |
| Cell Proliferation | MCF-7 (Breast Cancer) | IC50 | Not explicitly stated, but showed inhibition | [5] |
| Cell Proliferation | ES2 (Ovarian Cancer) | IC50 | 50 µM | [6] |
| Apoptosis Induction | HCT 116 (Colorectal Cancer) | Effective Concentration | 100 µM | [7] |
Key Signaling Pathways Modulated by Coumestrol
Beyond the classical ERE-mediated signaling, coumestrol has been shown to influence other critical intracellular signaling pathways, contributing to its diverse biological effects, including anti-cancer and metabolic regulatory properties.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Studies have shown that coumestrol can modulate this pathway, often leading to the inhibition of cancer cell growth.[8][9] In some contexts, coumestrol has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis.[6]
Caption: Modulation of the PI3K/Akt Signaling Pathway by Coumestrol.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a central role in cell proliferation, differentiation, and survival. Coumestrol has been shown to influence this pathway, with effects being cell-type specific. In some cancer cells, coumestrol can inhibit the phosphorylation of ERK1/2, leading to reduced proliferation and migration. Conversely, in other cell types, it may activate this pathway.
Caption: Coumestrol's Influence on the MAPK/ERK Signaling Cascade.
Intrinsic Apoptosis Pathway
Coumestrol has demonstrated pro-apoptotic effects in various cancer cell lines.[5][7] This is often mediated through the intrinsic apoptosis pathway, which is initiated by mitochondrial dysfunction. Coumestrol can induce the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c.[5][10] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Intrinsic Apoptosis Pathway Induced by Coumestrol.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the phytoestrogenic activity of coumestans.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.
-
Materials:
-
Rat uterine cytosol (as a source of ERs)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (Coumestrol)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled estradiol.
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [3H]-estradiol, and varying concentrations of either the test compound or unlabeled estradiol.
-
Incubate the mixture at 4°C for 16-20 hours to allow for competitive binding.
-
Add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound ligand.
-
Add scintillation fluid to the pellets and measure radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-estradiol against the log concentration of the competitor to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Caption: Workflow for Competitive Estrogen Receptor Binding Assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM) without phenol red, supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
Test compound (Coumestrol)
-
17β-estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or Sulforhodamine B)
-
-
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach.
-
Replace the medium with hormone-free medium and incubate for 24-72 hours to synchronize the cells and deplete any residual hormones.
-
Treat the cells with various concentrations of the test compound or estradiol. Include a vehicle control.
-
Incubate for 4-6 days.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the cell proliferation (as a percentage of the control) against the log concentration of the test compound to determine the EC50 value (the concentration that induces a half-maximal proliferative response).
-
Alkaline Phosphatase Induction Assay in Ishikawa Cells
This assay assesses the estrogenicity of a compound by measuring the induction of alkaline phosphatase (ALP), an estrogen-regulated enzyme, in the human endometrial adenocarcinoma cell line, Ishikawa.
-
Materials:
-
Ishikawa cells
-
Culture medium without phenol red, supplemented with charcoal-stripped fetal bovine serum
-
Test compound (Coumestrol)
-
17β-estradiol (positive control)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer
-
-
Procedure:
-
Seed Ishikawa cells in 96-well plates.
-
After cell attachment, replace the medium with hormone-free medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound or estradiol for 48-72 hours.
-
Wash the cells with PBS and lyse them.
-
Add the pNPP substrate to the cell lysates.
-
Incubate at 37°C and measure the absorbance at 405 nm at different time points.
-
Determine the ALP activity and plot it against the log concentration of the test compound to determine the EC50 value.
-
Conclusion
Coumestans, particularly coumestrol, represent a significant class of phytoestrogens with potent biological activities mediated primarily through their interaction with estrogen receptors. Their ability to modulate key signaling pathways such as PI3K/Akt and MAPK/ERK underscores their potential as therapeutic agents, particularly in the context of hormone-dependent cancers and metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these promising natural compounds. Further research is warranted to fully elucidate their tissue-specific effects and to explore their potential for clinical applications.
References
- 1. Coumestrol - Wikipedia [en.wikipedia.org]
- 2. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of in vitro tools to assess the estrogenic and antiestrogenic activity of phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of soy phytoestrogen coumestrol against human breast cancer MCF-7 cells: Insights into the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Coumestrol facilitates apoptosis in colorectal cancer cells by interacting with ZIP8 protein via the ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumestrol, a naturally occurring compound found in various plants, including soybeans, clover, and alfalfa sprouts, has garnered significant scientific interest due to its diverse biological activities. As a prominent member of the coumestan class of phytoestrogens, its structural similarity to 17β-estradiol allows it to interact with estrogen receptors and modulate a variety of physiological processes. This technical guide provides a comprehensive overview of the biological activities of coumestrol and related compounds, with a focus on its estrogenic, anti-cancer, neuroprotective, and metabolic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Estrogenic and Anti-Estrogenic Activities
Coumestrol is recognized as one of the most potent phytoestrogens.[1] Its biological effects are primarily mediated through its interaction with estrogen receptors (ER), ERα and ERβ.[1][2]
Estrogen Receptor Binding Affinity
Coumestrol exhibits a high binding affinity for both ERα and ERβ, although it generally shows a preference for ERβ.[1][2] This selective binding affinity is a key determinant of its tissue-specific effects. While its affinity is weaker than that of endogenous 17β-estradiol, it is considerably higher than other well-known isoflavones like genistein and daidzein.[3]
Table 1: Relative Binding Affinity of Coumestrol for Estrogen Receptors
| Compound | Receptor | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Reference |
| Coumestrol | ERα | ~7% | [3] |
| Coumestrol | ERβ | ~35% | [1] |
| 17β-Estradiol | ERα, ERβ | 100% | N/A |
Uterotrophic Effects
In vivo studies have demonstrated the estrogenic activity of coumestrol through the uterotrophic assay, which measures the increase in uterine weight in ovariectomized rodents.[1][4] Subcutaneous administration of coumestrol has been shown to stimulate uterine growth, although to a lesser extent than 17β-estradiol.[1] Oral administration has shown less pronounced or no uterotrophic effects at lower doses.[1][4]
Anti-Cancer Activities
Coumestrol has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.[5][6][7]
Breast Cancer
In triple-negative inflammatory breast cancer (TN-IBC) cell lines, coumestrol has been shown to decrease cell viability, migration, and invasion.[6][8] It exerts its anti-cancer effects by reducing the phosphorylation of kinases in the MAPK/ERK and PI3K/AKT pathways.[6]
Prostate Cancer
Studies on PC3 and LNCaP prostate cancer cells have revealed that coumestrol can inhibit proliferation and migration while inducing apoptosis.[7] These effects are associated with the regulation of the AKT, ERK1/2, and JNK MAPK signaling cascades.[7]
Other Cancers
The anti-cancer activity of coumestrol has also been observed in lung cancer (A549), colon cancer (HCT 116, HT-29), and melanoma (SK-Mel 5, SK-Mel 28, SK-Mel 2) cell lines.[5] One of the proposed mechanisms for its broad anti-cancer effects is the direct inhibition of haspin kinase, an enzyme involved in cell proliferation.[5]
Table 2: IC50 Values of Coumestrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUM-149 (TN-IBC) | Breast Cancer | 13 (2D model) | [6] |
| MDA-IBC3 (TN-IBC) | Breast Cancer | 50 (3D model) | [6] |
| A549 | Lung Cancer | ~40 | [5] |
| HCT 116 | Colon Cancer | ~60 | [5] |
| HT-29 | Colon Cancer | ~70 | [5] |
| SK-Mel 5 | Melanoma | ~30 | [5] |
Neuroprotective Effects
Coumestrol has shown promise in protecting against neuronal damage in various models of neurological disorders. These neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[9][10] In models of neonatal hypoxia-ischemia, coumestrol has been found to attenuate brain mitochondrial dysfunction and long-term cognitive deficits.[11] It has also demonstrated protective effects against amyloid-β peptide- and lipopolysaccharide-induced toxicity in astrocytes.[12]
Effects on Bone Metabolism
Coumestrol exhibits beneficial effects on bone health by both inhibiting bone resorption and stimulating bone mineralization.[13][14] In organ culture studies, coumestrol increased the calcium content of embryonic chick femurs.[13][14] It also promotes the proliferation and osteoblastic differentiation of bone marrow stromal cells.[15] These effects suggest its potential as a therapeutic agent for bone diseases like osteoporosis.[13][14]
Metabolic Regulation
Coumestrol has been shown to have positive effects on metabolic health, particularly in the context of postmenopausal metabolic dysfunction.[1][4] In ovariectomized mice, coumestrol prevented body fat accumulation, adipocyte hypertrophy, and hepatic steatosis.[1][4] These effects are primarily mediated through ERβ and involve the regulation of proteins involved in the browning of white fat and insulin signaling pathways, such as the PI3K/Akt pathway.[1] Furthermore, in insulin-resistant hepatocytes, coumestrol was found to suppress sphingolipid accumulation by inhibiting the ceramide de novo synthesis pathway.[3]
Signaling Pathways
The diverse biological activities of coumestrol are mediated through the modulation of several key signaling pathways.
Caption: Estrogen Receptor Signaling Pathway of Coumestrol.
Caption: PI3K/Akt Signaling Pathway Modulated by Coumestrol.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)
This assay determines the relative binding affinity of a test compound to the estrogen receptor.[16][17]
Materials:
-
Ovariectomized female rats (uteri source)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (competitor)
-
Test compound (coumestrol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Cytosol Preparation:
-
Binding Assay:
-
A constant concentration of [3H]-17β-estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled test compound (coumestrol) or 17β-estradiol.
-
Incubate at 4°C for 18-24 hours.
-
-
Separation of Bound and Unbound Ligand:
-
Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.
-
The slurry is washed with buffer to remove unbound radioligand.
-
-
Quantification:
-
Ethanol is added to elute the bound [3H]-17β-estradiol from the HAP pellet.
-
The radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of specifically bound [3H]-17β-estradiol against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.[18]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (coumestrol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of coumestrol and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.
-
Caption: Workflow for MTT Cell Proliferation Assay.
Conclusion
Coumestrol and its related compounds exhibit a broad spectrum of biological activities with significant therapeutic potential. Their ability to modulate estrogen receptor signaling, inhibit cancer cell growth, provide neuroprotection, enhance bone health, and regulate metabolism makes them compelling candidates for further investigation and drug development. This technical guide provides a foundational understanding of the multifaceted actions of coumestrol, offering valuable data and methodologies to aid researchers in their pursuit of novel therapeutic strategies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Coumestrol on Sphingolipid Signaling Pathway and Insulin Resistance Development in Primary Rat Hepatocytes [mdpi.com]
- 4. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumestrol Epigenetically Suppresses Cancer Cell Proliferation: Coumestrol Is a Natural Haspin Kinase Inhibitor [mdpi.com]
- 6. Phytoestrogen Coumestrol as an Anti-cancer Therapy against Triple-Negative Inflammatory Breast Cancer - ProQuest [proquest.com]
- 7. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Plants to Therapies: Exploring the Pharmacology of Coumestrol for Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phytoestrogen coumestrol attenuates brain mitochondrial dysfunction and long-term cognitive deficits following neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The protective effects of coumestrol against amyloid-β peptide- and lipopolysaccharide-induced toxicity on mice astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of coumestrol on bone metabolism in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Coumestrol on Bone Metabolism in Organ Culture [jstage.jst.go.jp]
- 15. Coumestrol promotes proliferation and osteoblastic differentiation in rat bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. epa.gov [epa.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Agonistic and Antagonistic Dance of Coumestans with Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumestans, a class of phytoestrogens found in various plants such as clover and alfalfa sprouts, have garnered significant attention in the scientific community for their potent interactions with estrogen receptors (ERs). As non-steroidal compounds that mimic the action of endogenous estrogens, they present a complex profile of both estrogenic and anti-estrogenic activities. This technical guide provides an in-depth exploration of the mechanism of action of coumestans, with a primary focus on coumestrol, on estrogen receptors alpha (ERα) and beta (ERβ). It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the molecular interactions, cellular consequences, and experimental methodologies crucial for advancing research in this field.
Molecular Interaction with Estrogen Receptors
Coumestans, most notably coumestrol, exert their biological effects primarily through direct binding to ERα and ERβ, which are ligand-activated transcription factors. The structural similarity of coumestrol to 17β-estradiol allows it to fit into the ligand-binding pocket of the estrogen receptors, thereby initiating a cascade of molecular events typically triggered by endogenous estrogens.
Binding Affinity and Selectivity
Coumestrol demonstrates a significant binding affinity for both ER subtypes, although with a notable preference for ERβ.[1][2] This preferential binding is a key determinant of its tissue-specific effects. While its affinity is generally weaker than that of 17β-estradiol, it is considered one of a potent phytoestrogen.[1][3] The differential affinity for ERα and ERβ is a critical factor in its classification as a selective estrogen receptor modulator (SERM).
dot
Caption: Binding affinity of Coumestrol to ERα and ERβ.
Quantitative Binding Data
The binding affinity of coumestrol for ERα and ERβ has been quantified in numerous studies using various experimental assays. The following table summarizes key quantitative data, including dissociation constants (Kd), half-maximal inhibitory concentrations (IC50), and relative binding affinities (RBA).
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Coumestrol | ERα | Fluorescence Polarization | 32.66 | µM (Kd) | [4] |
| Coumestrol | ERβ | Fluorescence Polarization | 36.14 | µM (Kd) | [4] |
| Coumestrol | ERα | Competitive Binding | 94% of Estradiol | RBA | [5] |
| Coumestrol | ERβ | Competitive Binding | 185% of Estradiol | RBA | [5] |
| Coumestrol | ERα | Reporter Gene Assay | 67 | nM (EC50) | [6] |
| Coumestrol | ERβ | Reporter Gene Assay | 21 | nM (EC50) | [6] |
| Coumestrol | ES2 Cells | Cell Proliferation | 50 | µM (IC50) | [7] |
Modulation of Estrogen Receptor Signaling
Upon binding, coumestrol can act as either an agonist, mimicking the effects of estradiol, or as an antagonist, blocking the receptor's activity. This dual activity is tissue-dependent and is influenced by the local concentration of endogenous estrogens and the relative expression levels of ERα and ERβ.
Agonistic Effects
In many tissues, coumestrol acts as an ER agonist, initiating the classical genomic signaling pathway. This involves the dimerization of the receptor, its translocation to the nucleus, and the subsequent binding to estrogen response elements (EREs) on the DNA. This, in turn, modulates the transcription of target genes, leading to estrogenic responses such as cell proliferation in estrogen-dependent breast cancer cell lines like MCF-7.[8][9]
Antagonistic Effects
Conversely, coumestrol can exhibit anti-estrogenic properties. In the presence of more potent estrogens like estradiol, coumestrol can act as a competitive inhibitor, displacing the endogenous ligand and leading to a weaker overall estrogenic signal. This antagonistic action has been observed in certain contexts, contributing to its potential role in the prevention of hormone-dependent cancers.
dot
Caption: Genomic signaling pathway of Coumestrol.
Experimental Protocols
The investigation of coumestan's interaction with estrogen receptors relies on a variety of well-established in vitro assays. The following sections detail the methodologies for key experiments.
Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound (coumestrol) for estrogen receptors by measuring its ability to compete with a radiolabeled estrogen (e.g., [3H]-estradiol).
Protocol:
-
Preparation of Receptor Source: A cytosol fraction containing estrogen receptors is prepared from a suitable tissue source, such as rat uteri.
-
Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (coumestrol).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radiolabeled ligands are separated using methods such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is then determined.
dot
Caption: Workflow for a competitive binding assay.
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of an estrogen receptor.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is co-transfected with an expression vector for the estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: The transfected cells are treated with various concentrations of the test compound (coumestrol).
-
Cell Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Cell Proliferation Assay (MCF-7 E-SCREEN Assay)
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a multi-well plate in a medium stripped of estrogens.
-
Treatment: The cells are then exposed to a range of concentrations of the test compound (coumestrol).
-
Incubation: The plates are incubated for a period of 4-6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
Data Analysis: The proliferative effect is calculated relative to a control (e.g., vehicle-treated cells) and a positive control (e.g., 17β-estradiol).
Downstream Signaling and Cellular Effects
The interaction of coumestrol with estrogen receptors triggers a variety of downstream signaling pathways, leading to diverse cellular effects. Beyond the classical genomic pathway, coumestrol can also initiate rapid, non-genomic signaling cascades that originate from membrane-associated estrogen receptors. These pathways can involve the activation of protein kinases such as MAPK/ERK and PI3K/Akt, influencing cell survival, migration, and other cellular processes.[10][11]
The net effect of coumestrol on a particular cell or tissue is a complex interplay of its agonistic and antagonistic activities, the relative expression of ERα and ERβ, and the activation of both genomic and non-genomic signaling pathways. This complexity underscores the importance of a multi-faceted experimental approach to fully elucidate the mechanism of action of this potent phytoestrogen.
Conclusion
Coumestans, and coumestrol in particular, are powerful modulators of estrogen receptor signaling. Their preferential binding to ERβ and their ability to act as both agonists and antagonists make them fascinating subjects for research and potential candidates for drug development. A thorough understanding of their mechanism of action, facilitated by the experimental protocols detailed in this guide, is essential for harnessing their therapeutic potential while mitigating any potential adverse effects. The continued investigation into the intricate dance between coumestans and estrogen receptors will undoubtedly yield valuable insights into endocrine signaling and the development of novel therapeutic strategies.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumestrol - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coumestan Derivatives with Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumestans, a class of naturally occurring heterocyclic compounds, have emerged as promising scaffolds in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the anticancer properties of key coumestan derivatives, with a focus on coumestrol, wedelolactone, and psoralidin. It delves into their mechanisms of action, detailing the intricate signaling pathways they modulate to exert their cytotoxic and antiproliferative effects. This document summarizes quantitative efficacy data, provides detailed experimental protocols for their synthesis and evaluation, and includes visual representations of key cellular processes and workflows to facilitate a deeper understanding for researchers in oncology and medicinal chemistry.
Introduction to Coumestans and Their Anticancer Potential
Coumestans are a subgroup of phytoestrogens characterized by a fused furan and coumarin ring system. Their structural similarity to 17β-estradiol allows them to interact with estrogen receptors, but their biological activities extend far beyond hormonal modulation. A growing body of evidence highlights their potent anticancer effects across a range of malignancies, including breast, prostate, skin, and esophageal cancers. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, making them attractive candidates for further drug development.
Featured this compound Derivatives with Anticancer Activity
This section details the anticancer properties of three well-studied this compound derivatives.
Coumestrol
Coumestrol, found in high concentrations in sprouted legumes like soy and clover, has demonstrated significant anticancer activity, particularly against breast and skin cancers.[1][2][3] Its mechanisms of action are multifaceted and can be both estrogen receptor-dependent and -independent.
Mechanism of Action:
Coumestrol's anticancer effects are attributed to several key mechanisms:
-
Induction of Apoptosis: Coumestrol can trigger programmed cell death in cancer cells. In human breast cancer MCF-7 cells, this is mediated through a copper-dependent mechanism that generates reactive oxygen species (ROS), leading to DNA damage, upregulation of p53 and p21, and activation of caspases 9 and 3.[1] In triple-negative breast cancer cells, a ROS-independent pathway involving direct interaction with Bax/Bcl-2 proteins has been proposed.[4]
-
Cell Cycle Arrest: Coumestrol can halt the proliferation of cancer cells by arresting the cell cycle, often at the G1/S phase transition.[1]
-
Modulation of Signaling Pathways: It has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[2]
Signaling Pathway of Coumestrol-Induced Apoptosis in MCF-7 Breast Cancer Cells
Caption: Coumestrol-induced apoptosis pathway in MCF-7 cells.
Wedelolactone
Wedelolactone, isolated from plants of the Wedelia and Eclipta species, exhibits potent anticancer activity, particularly against prostate and ovarian cancers.[5][6][7]
Mechanism of Action:
-
Induction of Caspase-Dependent Apoptosis: Wedelolactone is a known inducer of apoptosis in prostate cancer cells, a process that is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[5][6]
-
Inhibition of 5-Lipoxygenase (5-Lox): A key mechanism of wedelolactone is its ability to inhibit the 5-Lox enzyme, which is crucial for the survival of prostate cancer cells.[6]
-
Downregulation of PKCε: It triggers apoptosis by downregulating protein kinase C epsilon (PKCε) without affecting the Akt signaling pathway.[5]
-
Interruption of c-Myc Signaling: Wedelolactone has been shown to down-regulate the expression and transcriptional activity of the c-Myc oncogene in prostate cancer cells.[8]
Signaling Pathway of Wedelolactone in Prostate Cancer Cells
Caption: Wedelolactone's mechanism in prostate cancer cells.
Psoralidin
Psoralidin, a major bioactive component of Psoralea corylifolia seeds, has demonstrated broad-spectrum anticancer activities against various cancers including esophageal, colon, and prostate cancer.[9][10]
Mechanism of Action:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: Psoralidin inhibits the viability of cancer cells and induces apoptosis in a dose-dependent manner.[9]
-
Modulation of NF-κB and PI3K/Akt Signaling Pathways: In esophageal carcinoma cells, psoralidin has been shown to inhibit NF-κB activity and reduce the expression of PI3K and Akt proteins, key regulators of cell survival.[9][11]
Signaling Pathway of Psoralidin in Esophageal Carcinoma Cells
References
- 1. Cytotoxic activity of soy phytoestrogen coumestrol against human breast cancer MCF-7 cells: Insights into the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoestrogen Coumestrol as an Anti-cancer Therapy against Triple-Negative Inflammatory Breast Cancer - ProQuest [proquest.com]
- 3. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the molecular mechanism underlying anticancer activity of coumestrol in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone, a medicinal plant-derived this compound, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Coumestan Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumestans, a class of naturally occurring heterocyclic compounds, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Structurally characterized by a four-ring system, these phytoestrogens are found in various plants, including soybeans, clover, and spinach. This technical guide provides a comprehensive overview of the preliminary investigations into the bioactivity of key coumestans, with a focus on their anti-cancer, anti-inflammatory, and estrogenic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a foundation for further exploration of the therapeutic potential of these fascinating molecules.
Anti-Cancer Activity
Several coumestans have demonstrated notable cytotoxic and anti-proliferative effects against a range of cancer cell lines. The primary mechanisms underlying their anti-cancer activity include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Data: Cytotoxicity of Coumestans
The following table summarizes the half-maximal inhibitory concentration (IC50) values of prominent coumestans against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Coumestan | Cancer Cell Line | IC50 (µM) | Reference |
| Coumestrol | SKMEL-5 (Human skin cancer) | Not explicitly quantified, but showed significant toxicity | [1] |
| B16F1 (Mouse skin cancer) | Less susceptible than SKMEL-5 | [1] | |
| Wedelolactone | A2780 (Ovarian cancer) | ~10 | [2][3] |
| A2780cisR (Cisplatin-resistant ovarian cancer) | ~11 | [2] | |
| PA-1 (Ovarian cancer) | 10 | [3] | |
| HeLa (Cervical cancer) | Not explicitly quantified, but showed cytotoxic activity | [4] | |
| Psoralidin | KB (Human oral cancer) | 88.1 | [5][6][7] |
| KBv200 (Drug-resistant oral cancer) | 86.6 | [5][6][7] | |
| K562 (Human leukemia) | 24.4 | [5][6][7] | |
| K562/ADM (Drug-resistant leukemia) | 62.6 | [5][6][7] | |
| PC-3 (Prostate cancer) | Not explicitly quantified, but inhibits cell viability | [8] | |
| DU-145 (Prostate cancer) | Not explicitly quantified, but inhibits cell viability | [8] | |
| MG63 (Osteosarcoma) | Concentration-dependent inhibition | [9] | |
| 143B (Osteosarcoma) | Concentration-dependent inhibition | [9] |
Signaling Pathways in Cancer
Coumestans exert their anti-cancer effects by modulating critical intracellular signaling pathways. Psoralidin, for instance, has been shown to inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation.[8][9][10] Wedelolactone has been reported to suppress the NF-κB signaling pathway, which is crucial for inflammation and cancer development.[11][12][13]
Estrogenic and Anti-Estrogenic Activity
Coumestans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ). This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the specific this compound, its concentration, and the target tissue.
Quantitative Data: Estrogen Receptor Binding Affinity
The binding affinity of coumestans to estrogen receptors is a key determinant of their hormonal activity. The following table presents available data on the relative binding affinity (RBA) of coumestrol.
| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| Coumestrol | ERα | Weaker than 17β-estradiol | [14] |
| ERβ | Stronger affinity for ERβ than ERα | [14][15] |
Note: Specific Kd or Ki values for coumestrol are not consistently reported across the literature, with most studies indicating a weaker affinity than estradiol.
Anti-Inflammatory and Antioxidant Activity
Many coumestans exhibit potent anti-inflammatory and antioxidant properties. Their ability to scavenge free radicals and modulate inflammatory pathways contributes to their potential therapeutic applications in a variety of diseases.
Quantitative Data: Antioxidant Activity
The antioxidant capacity of coumestans can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for radical scavenging are not compiled in a single source, numerous studies confirm the potent antioxidant activity of coumestans like wedelolactone.
Experimental Protocols
This section provides a summary of the methodologies for key experiments cited in the investigation of this compound bioactivity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19][20]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Annexin V-FITC Assay for Apoptosis
The Annexin V-FITC assay is a common method for detecting early-stage apoptosis.[21][22][23]
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
General Procedure:
-
Cell Treatment: Treat cells with the this compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[24][25][26][27][28]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
General Procedure:
-
Sample Preparation: Prepare different concentrations of the this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the this compound solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a compound for the estrogen receptor.[29][30][31][32][33][34]
Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor. The amount of radiolabeled ligand bound to the receptor decreases as the concentration of the test compound increases.
General Procedure:
-
Receptor Preparation: Prepare a source of estrogen receptors, typically from rat uterine cytosol.
-
Incubation: Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol and varying concentrations of the unlabeled test this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.
Conclusion and Future Directions
The preliminary investigations into the bioactivity of coumestans reveal a promising class of natural compounds with significant therapeutic potential. Their demonstrated anti-cancer, estrogenic/anti-estrogenic, and anti-inflammatory/antioxidant properties warrant further in-depth research. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize their bioactivity, and evaluating their efficacy and safety in preclinical and clinical settings. The development of advanced drug delivery systems could also enhance the bioavailability and therapeutic index of these compounds, paving the way for their potential application in the prevention and treatment of a wide range of human diseases.
References
- 1. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Psoralidin, an herbal molecule, inhibits phosphatidylinositol 3-kinase-mediated Akt signaling in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psoralidin inhibits osteosarcoma growth and metastasis by downregulating ITGB1 expression via the FAK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoralidin, An Herbal Molecule Inhibits PI3K Mediated Akt Signaling In Androgen Independent Prostate Cancer (AIPC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. kumc.edu [kumc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. researchgate.net [researchgate.net]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. marinebiology.pt [marinebiology.pt]
- 28. mdpi.com [mdpi.com]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 31. epa.gov [epa.gov]
- 32. pubcompare.ai [pubcompare.ai]
- 33. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 34. Affinity of phytoestrogens for estradiol-binding proteins and effect of coumestrol on growth of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Coumestan Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the discovery and isolation of novel coumestan compounds. Coumestans, a class of polycyclic aromatic phytoestrogens, are of significant interest to the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide details experimental protocols, from initial extraction to final purification, presents quantitative data for recently discovered coumestans, and visualizes key experimental workflows and biological signaling pathways.
Discovery and Bioactivity of Novel Coumestans
Recent phytochemical investigations have led to the discovery of several novel this compound compounds with significant therapeutic potential. A notable example is the isolation of eight new coumestans, named glytabastan A-H , from the medicinal herb Glycine tabacina.[2] These compounds have demonstrated significant anti-arthritic properties by inhibiting arthritic inflammation and blocking osteoclastogenesis.[2] Another recent discovery is lasthis compound , a new this compound isolated from the stem bark of Millettia lasiantha.[1]
The biological mechanism of action for many coumestans involves the modulation of key cellular signaling pathways. It has been shown that coumestans can regulate pathways such as PI3K/Akt and MAPK, which are critical in cell proliferation, inflammation, and survival.[2]
Experimental Protocols: From Plant Material to Pure Compound
The isolation of novel coumestans is a meticulous process that involves several stages, from the initial extraction from plant material to the final purification of the individual compounds. The following protocols are based on successful isolation methodologies reported in recent literature.
General Experimental Workflow
The overall workflow for the discovery of novel bioactive coumestans follows a logical progression from plant material collection to biological activity screening.
Protocol 1: Isolation of Lasthis compound from Millettia lasiantha
This protocol is adapted from the phytochemical investigation of Millettia lasiantha.[1]
1. Plant Material and Extraction:
-
Dry and powder the stems of Millettia lasiantha (1.68 kg).
-
Extract the powdered material with a 1:1 (v/v) mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) (4 x 5 L, for 6 hours each extraction).
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a dark brown crude extract (approx. 121.3 g).
2. Initial Fractionation (Silica Gel Column Chromatography):
-
Fractionate a portion of the crude extract (100 g) on a silica gel column (500 g).
-
Elute the column with a gradient of increasing ethyl acetate (EtOAc) percentage in hexane.
-
Combine fractions based on their TLC profiles.
3. Purification:
-
Subject the fraction that eluted with 20% EtOAc in hexane to further purification using a chromatotron.
-
Further purify fractions eluting with 30% EtOAc in hexane over a Sephadex column.
-
The final purification steps to yield pure lasthis compound involve repeated chromatographic separations until a single spot is observed on TLC.
Protocol 2: General Isolation of Glytabastans from Glycine tabacina
The following is a generalized protocol based on the successful isolation of glytabastans A-H.[2]
1. Extraction and Partitioning:
-
Air-dried and powdered whole herbs of Glycine tabacina are extracted with 95% ethanol.
-
The resulting crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
2. Column Chromatography:
-
The ethyl acetate-soluble fraction, typically rich in coumestans, is subjected to repeated column chromatography.
-
Columns packed with silica gel, Sephadex LH-20, and ODS (Octadecylsilane) are commonly used.
-
Elution is performed with solvent gradients of increasing polarity (e.g., chloroform-methanol or methanol-water).
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column.
-
A typical mobile phase for this compound separation is a gradient of acetonitrile in water.
Structural Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.
Quantitative Data of Novel Coumestans
The following tables summarize key quantitative data for recently discovered coumestans. Due to the novelty of these compounds, complete public data is limited.
Table 1: Isolation Yield and Purity of Selected Novel Coumestans
| Compound | Plant Source | Starting Material (kg) | Crude Extract (g) | Final Yield (mg) | Purity (%) |
| Lasthis compound | Millettia lasiantha (stems) | 1.68 | 121.3 | Data not available | >95 (by NMR) |
| Glytabastan A | Glycine tabacina (whole herb) | Data not available | Data not available | Data not available | >95 (by HPLC) |
| Glytabastan B | Glycine tabacina (whole herb) | Data not available | Data not available | Data not available | >95 (by HPLC) |
| ... (C-H) | Glycine tabacina (whole herb) | Data not available | Data not available | Data not available | >95 (by HPLC) |
Table 2: Spectroscopic Data for a Representative Novel this compound (Hypothetical Data based on common this compound structures)
| ¹H NMR (500 MHz, DMSO-d₆) δ ppm | ¹³C NMR (125 MHz, DMSO-d₆) δ ppm | HRESIMS [M+H]⁺ |
| 11.20 (1H, s, -OH) | 160.5 (C=O) | m/z calculated for C₁₇H₁₀O₆ |
| 7.85 (1H, d, J=8.5 Hz) | 158.2 | |
| 7.50 (1H, s) | 155.0 | |
| 7.10 (1H, d, J=8.5 Hz) | 148.9 | |
| 6.95 (1H, s) | 125.4 | |
| 3.90 (3H, s, -OCH₃) | 122.1 | |
| 115.8 | ||
| ... |
Key Signaling Pathways Modulated by Coumestans
Coumestans exert their biological effects by interacting with various cellular signaling pathways. Understanding these interactions is crucial for drug development.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation. Some coumestans have been shown to inhibit this pathway, which is often overactive in cancer cells.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and plays a key role in inflammation and apoptosis. The anti-inflammatory effects of certain coumestans are attributed to their modulation of this pathway.
Conclusion
The discovery and isolation of novel this compound compounds represent a promising frontier in natural product-based drug development. The methodologies outlined in this guide provide a framework for the successful identification and characterization of these potent bioactive molecules. Continued research, utilizing advanced chromatographic and spectroscopic techniques, will undoubtedly uncover more novel coumestans with the potential to be developed into next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Coumestan and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of coumestan and its analogs, Psoralidin and Wedelolactone. This document also elucidates the key signaling pathways modulated by these compounds, offering valuable insights for researchers in drug discovery and development.
Introduction to Coumestans
Coumestans are a class of organic compounds that belong to the flavonoid family. Structurally, they are characterized by a four-ring system derived from coumarin. Many coumestans are classified as phytoestrogens due to their ability to bind to estrogen receptors. These compounds, found in various plants, have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Synthesis Protocols
This section details established synthetic routes for this compound, Psoralidin, and Wedelolactone, providing step-by-step experimental procedures.
General Synthesis of the this compound Core
A common strategy for synthesizing the this compound core involves the acid-catalyzed cyclization of a 3-phenylcoumarin precursor.
Experimental Protocol:
-
Preparation of 3-(2-Hydroxyphenyl)coumarin: A mixture of a substituted salicylaldehyde and phenylacetic acid is heated in the presence of a dehydrating agent like acetic anhydride and a base such as triethylamine.
-
Cyclization to this compound: The resulting 3-(2-hydroxyphenyl)coumarin is then treated with a strong acid, such as polyphosphoric acid (PPA), and heated to induce intramolecular cyclization, forming the this compound ring system.
Synthesis of Psoralidin
A convergent total synthesis of Psoralidin has been reported, involving a key condensation and a subsequent ring-closing metathesis reaction.[1][2][3]
Experimental Protocol:
-
Base-Catalyzed Condensation: A substituted phenyl acetate is condensed with an appropriate acid chloride in the presence of a strong base like lithium diisopropylamide (LDA) to form a deoxybenzoin intermediate.[2][3]
-
Intramolecular Cyclization: The deoxybenzoin derivative undergoes intramolecular cyclization to form the coumarin core.
-
Microwave-Assisted Cross-Metathesis: A prenyl group is introduced via a microwave-assisted cross-metathesis reaction using Grubbs' second-generation catalyst to yield Psoralidin.[1][3]
Quantitative Data for Psoralidin Synthesis:
| Step | Reagents and Conditions | Yield (%) | Reference |
| Condensation | Phenyl acetate derivative, acid chloride derivative, LDA, THF, -78 °C to rt | - | [2][3] |
| Cyclization & Metathesis | Grubbs' 2nd gen. catalyst, CH2Cl2, 2-methyl-2-butene, 100 °C, microwave | 73 | [3] |
Synthesis of Wedelolactone
Multiple synthetic strategies have been developed for Wedelolactone, including palladium-catalyzed reactions and enzymatic approaches.[4][5][6][7]
Protocol 1: Palladium-Catalyzed Synthesis
This convergent approach utilizes a palladium-catalyzed Sonogashira coupling followed by a carbonylative annulation.[4][5][6]
-
Sonogashira Coupling: A substituted o-hydroxyarylacetylene is coupled with a substituted phenyl iodide in the presence of a palladium catalyst.
-
Carbonylative Annulation: The resulting diarylacetylene undergoes a palladium-catalyzed carbonylative annulation to construct the lactone ring and complete the Wedelolactone core.
Protocol 2: Enzymatic Synthesis
A biocatalytic approach employs a catecholase enzyme from sweet potato juice for the condensation of a 4-hydroxycoumarin with a catechol derivative.[7]
-
Enzymatic Condensation: A 4-hydroxycoumarin and a substituted catechol are reacted in the presence of a catecholase enzyme in a phosphate buffer (pH 7.4) at room temperature.[7]
Quantitative Data for Wedelolactone Synthesis:
| Method | Key Reagents and Conditions | Yield (%) | Reference |
| Palladium-Catalyzed | Pd catalyst, Sonogashira coupling, Carbonylative annulation | - | [4][5][6] |
| Enzymatic | 4-hydroxycoumarin, catechol, catecholase, phosphate buffer (pH 7.4), rt, 24 h | 35-70 | [7] |
Synthesis Workflow Diagrams
Biological Signaling Pathways
Coumestans and their analogs exert their biological effects by modulating various signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.
Coumestrol Signaling
Coumestrol, as a phytoestrogen, primarily interacts with Estrogen Receptors (ERα and ERβ) .[8] This binding can trigger a cascade of downstream events, influencing gene expression and cellular processes. Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Coumestrol has been shown to modulate this pathway in various cell types.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
Psoralidin Signaling
Psoralidin exhibits a broader range of activities by targeting multiple signaling pathways, contributing to its anticancer and anti-inflammatory effects.[2][4]
-
NF-κB Pathway: Psoralidin can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[2]
-
PI3K/Akt Pathway: Similar to coumestrol, psoralidin can modulate the PI3K/Akt pathway, often leading to the induction of apoptosis in cancer cells.[2]
-
TRAIL-Induced Apoptosis: Psoralidin can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), enhancing programmed cell death.[1]
Wedelolactone Signaling
Wedelolactone is a well-characterized inhibitor of the IKK complex, a key component of the NF-κB signaling pathway.[6][9]
-
NF-κB Pathway: By directly inhibiting IKK, wedelolactone prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and activity of NF-κB. This leads to potent anti-inflammatory effects.[6][9]
-
STAT1 Signaling: Wedelolactone can also enhance interferon-γ signaling by inhibiting the dephosphorylation of STAT1.
References
- 1. The Coumarin Psoralidin Enhances Anticancer Effect of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms explaining the efficacy of psoralidin in cancer and osteoporosis, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice | MDPI [mdpi.com]
- 6. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralidin: emerging biological activities of therapeutic benefits and its potential utility in cervical cancer [explorationpub.com]
- 8. Coumestrol - Wikipedia [en.wikipedia.org]
- 9. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Coumestan from Medicago sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumestans are a class of polyphenolic compounds found in various plants, with Medicago sativa (alfalfa) being a particularly rich source. The most notable coumestan is coumestrol, a phytoestrogen that has garnered significant interest in the scientific community due to its estrogenic activity and potential therapeutic applications.[1][2] As a selective estrogen receptor modulator (SERM), coumestrol exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][3] This interaction initiates a cascade of cellular events, influencing gene expression and various physiological processes. The potential health benefits of coumestans, including their role in managing postmenopausal symptoms and their antiproliferative effects on certain cancer cells, have made their efficient isolation and purification a critical area of research for drug development and nutraceutical applications.
This document provides detailed protocols for the isolation and purification of coumestans, primarily coumestrol, from Medicago sativa. It is intended to guide researchers through the necessary steps of extraction, purification, and quantification, ensuring a high-purity final product suitable for further biological and pharmacological studies.
Experimental Protocols
I. Sample Preparation
Proper preparation of the plant material is crucial for efficient extraction of coumestans.
-
Harvesting: Harvest Medicago sativa at the late bud to early flower stage, as this compound content can vary with plant maturity.[3]
-
Drying: Immediately after harvesting, freeze-dry the plant material to preserve the chemical integrity of the coumestans. Alternatively, air-dry the material in a well-ventilated area away from direct sunlight until brittle.
-
Grinding: Grind the dried plant material into a fine powder using a Wiley mill or a similar grinder to increase the surface area for solvent extraction. Store the powder in an airtight container in a cool, dark, and dry place.
II. Extraction of Coumestans
This protocol outlines a robust method for the solvent extraction of coumestans from the prepared Medicago sativa powder.
-
Solvent Selection: 70% ethanol or acidified methanol are effective solvents for extracting coumestans.[3][4]
-
Maceration:
-
Weigh 100 g of the dried alfalfa powder and place it in a large Erlenmeyer flask.
-
Add 1 L of 70% ethanol to the flask (1:10 solid-to-solvent ratio).
-
Stopper the flask and macerate for 24-48 hours at room temperature with continuous agitation using a magnetic stirrer or orbital shaker.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid plant material.
-
Wash the residue with an additional 200 mL of the extraction solvent to ensure maximum recovery of the coumestans.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
III. Purification of Coumestans
The crude extract contains chlorophyll and other interfering compounds that need to be removed. A multi-step purification process involving liquid-liquid extraction and column chromatography is recommended.
A. Liquid-Liquid Extraction for Chlorophyll Removal
-
Resuspend the Crude Extract: Dissolve the crude extract in 100 mL of 50% aqueous methanol.
-
Solvent Partitioning:
-
Transfer the resuspended extract to a separatory funnel.
-
Add 100 mL of hexane and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
The upper hexane layer will contain the majority of the chlorophyll. Discard the hexane layer.
-
Repeat the hexane wash two more times to ensure complete removal of chlorophyll.
-
The lower aqueous methanol layer contains the coumestans.
-
B. Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Pack a glass column (e.g., 50 cm x 2.5 cm) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with two column volumes of hexane.
-
-
Sample Loading:
-
Concentrate the chlorophyll-free extract to dryness.
-
Redissolve the extract in a minimal amount of the initial mobile phase (e.g., chloroform or a chloroform:hexane mixture).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common solvent system is a gradient of chloroform to methanol.
-
Begin with 100% chloroform and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing coumestrol. Use a suitable solvent system (e.g., chloroform:methanol 95:5) and visualize the spots under UV light (365 nm). Coumestrol will appear as a fluorescent blue spot.
-
Pool the fractions containing pure coumestrol.
-
-
Final Concentration:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified coumestrol.
-
Determine the yield and purity of the isolated compound.
-
IV. Quantification by High-Performance Liquid Chromatography (HPLC)
The purity and concentration of the isolated coumestrol can be determined using Reverse-Phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting with 30% acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector at 343 nm.
-
Quantification: Prepare a standard curve using a certified coumestrol standard to determine the concentration in the purified sample.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Content in Medicago sativa
| Parameter | Reported Value | Reference |
| Coumestrol Content in Dry Matter (DM) | 82.18 to 619.53 mg/kg | [3] |
| Average Coumestrol Content | 435.67 mg/kg of DM | [3] |
| Coumestrol in Different Cultivars | 148 to 248 µg/g of DM | [5] |
| Total Phytoestrogen Concentration (Fresh Samples) | >300 mg/kg | [6][7] |
| Total Phytoestrogen Concentration (Dried Samples) | >180 mg/kg | [6][7] |
| Extraction Yield (70% Ethanol, Flowers) | 47.5 ± 4.0% | [4] |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Simplified signaling pathway of coumestrol via estrogen receptors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Coumestrol - Wikipedia [en.wikipedia.org]
- 3. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice [mdpi.com]
- 4. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cerealsgrains.org [cerealsgrains.org]
Application Note: Quantitative Analysis of Coumestrol in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantitative analysis of coumestrol, a prominent coumestan, in various biological matrices such as serum, urine, and skin tissue. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD), Mass Spectrometry (MS), or Fluorescence Detection (FLD) for sensitive and accurate quantification. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a robust and validated method for determining coumestrol levels in biological samples. Detailed experimental procedures, including sample preparation and HPLC conditions, are provided, along with a summary of method validation parameters.
Introduction
Coumestans, such as coumestrol, are a class of polyphenolic compounds found in various plants and are known for their estrogenic activity.[1] Due to their potential impact on human health, including roles in cancer prevention and cardiovascular disease, sensitive and accurate analytical methods are crucial for their quantification in biological samples.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of coumestans from complex biological matrices. This application note describes a validated HPLC-based method for the quantitative analysis of coumestrol.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of coumestrol in biological samples is depicted below. The process begins with sample collection and proceeds through extraction, chromatographic separation, and detection.
Caption: Experimental workflow for coumestrol analysis.
Materials and Reagents
-
Coumestrol standard (analytical grade)
-
Internal Standard (IS), e.g., 7-ethoxycoumarin
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Reagents for Liquid-Liquid Extraction (LLE), such as ethyl acetate and diethyl ether
-
Phosphate buffer
-
Nitrogen gas for evaporation
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Detector: DAD, ESI-MS, or Fluorescence detector
-
Reversed-phase C18 column (e.g., 3.0 mm id × 150 mm, 3.5 µm)[2]
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of coumestrol and the internal standard in methanol. From the stock solutions, prepare a series of working standard solutions by serial dilution to construct a calibration curve.
Sample Preparation
The choice of sample preparation method depends on the biological matrix.
2.1. Serum Samples (Solid-Phase Extraction - SPE) [2][3]
-
To 1 mL of serum, add the internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute coumestrol and the IS with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2.2. Urine Samples (Liquid-Liquid Extraction - LLE) [2][3]
-
To 1 mL of urine, add the internal standard.
-
For conjugated coumestrol, perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase).
-
Add 2 mL of phosphate buffer (pH 2.4).[4]
-
Add 6 mL of diethyl ether or ethyl acetate and vortex for 30 minutes.[4][5]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2.3. Skin Tissue Samples [1][6]
-
Homogenize the skin tissue sample in a suitable solvent (e.g., methanol).
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant and proceed with either SPE or LLE as described above.
HPLC Conditions
The following HPLC conditions are a general guideline and may require optimization.
-
Column: C18 reversed-phase column (e.g., 3.0 mm id × 150 mm, 3.5 µm)[2]
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: 0.6 mL/min[2]
-
Detection:
Data Presentation: Method Validation Summary
The following tables summarize the quantitative performance of the HPLC method for coumestrol analysis in various biological matrices as reported in the literature.
Table 1: Linearity and Limits of Detection (LOD) & Quantification (LOQ)
| Biological Matrix | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Serum | 0.02 - 2000 | >0.97 | - | 0.01 - 1.77 | [2][3] |
| Urine | 0.008 - 1200 | 0.96 | 0.001 - 0.075 | 0.003 - 0.251 | [2][3] |
| Porcine Skin | - | - | - | - | [1][6] |
Table 2: Recovery, Precision, and Accuracy
| Biological Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Serum | 63 - 104 | <15 | <15 | <15 | [2][3] |
| Urine | 76 - 111 | <15 | <15 | <15.71 | [2][3] |
| Porcine Skin | 97.07 - 107.28 | <4.71 | <2.09 | - | [1][6] |
Signaling Pathway Visualization
While this application note focuses on the analytical methodology, it is important to understand the biological context of coumestrol. Coumestrol, as a phytoestrogen, primarily exerts its effects through estrogen receptor (ER) signaling pathways.
Caption: Coumestrol estrogen receptor signaling pathway.
Conclusion
The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of coumestrol in various biological samples. The described sample preparation techniques and chromatographic conditions can be adapted to specific laboratory needs. The validation data demonstrates that the method is accurate, precise, and suitable for pharmacokinetic studies, clinical research, and other applications where the quantification of coumestrol is required.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. staff-old.najah.edu [staff-old.najah.edu]
- 5. researchgate.net [researchgate.net]
- 6. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lmaleidykla.lt [lmaleidykla.lt]
- 9. researchgate.net [researchgate.net]
Application Note: Identification and Quantification of Coumestans using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumestans are a class of polyphenolic compounds found in various plants, notably legumes like clover and alfalfa. They belong to a group of phytoestrogens, which are plant-derived compounds that can exert estrogen-like effects. The most well-known coumestan is coumestrol. Due to their potential biological activities, including estrogenic and anti-estrogenic properties, antioxidant effects, and implications for human health and animal reproduction, sensitive and specific analytical methods are required for their identification and quantification in various matrices.[1][2] This application note provides detailed protocols for the analysis of coumestans using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for this purpose.[3]
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix. Below are generalized protocols for plant materials and animal feeds.
a) Extraction from Plant Material (e.g., Clover, Alfalfa)
-
Homogenization: Dry the plant material at 40°C and grind it into a fine powder.
-
Extraction:
-
To 1 gram of the powdered sample, add 10 mL of 80% methanol in water (v/v) containing 2 mol/L HCl.[4]
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Hydrolysis (Optional, to analyze total this compound content including glycosides):
-
Add an equal volume of 2M HCl to the combined supernatant.
-
Heat the mixture at 80°C for 2 hours to hydrolyze any glycosidic bonds.
-
Neutralize the extract with NaOH.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the coumestans with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% acetic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
b) Extraction from Animal Feed
-
Homogenization: Grind the animal feed into a fine powder.
-
Extraction:
-
To 5 grams of the powdered feed, add 20 mL of acetonitrile/water (80:20, v/v).
-
Shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Defatting (if high in fat content):
-
Add 10 mL of n-hexane to the supernatant, vortex for 2 minutes, and centrifuge.
-
Discard the upper hexane layer. Repeat this step if necessary.
-
-
Clean-up and Concentration:
-
Proceed with the SPE clean-up as described in the protocol for plant material (steps 4 and 5).
-
Liquid Chromatography (LC) Method
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% acetic acid in water (v/v).[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.8 - 1.0 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
Injection Volume: 5-10 µL.[4]
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Note: This is a general gradient and should be optimized for the specific coumestans of interest and the LC system being used.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for coumestans due to their phenolic hydroxyl groups which readily deprotonate.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known coumestans. For identification of unknown coumestans, a full scan or product ion scan can be used.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr
-
-
MRM Transitions: The precursor ion is the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID). Specific transitions need to be optimized for each analyte using a standard solution.
Data Presentation
Quantitative Data for Coumestrol
The following table summarizes the key mass spectrometry parameters for the quantification of coumestrol.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) |
| Coumestrol | 267.0 | 223.0 | 149.0 | 25-35 | ~12.7[1] |
Note: Collision energy should be optimized for the specific instrument. Product ions are indicative and may vary slightly between instrument types. Coumestrol and its isomer formononetin can have the same precursor ion, making chromatographic separation crucial for accurate identification.[1][5]
Method Performance Characteristics
A developed LC-MS/MS method for coumestrol has demonstrated good linearity over a concentration range of 40-4000 ng/mL with a correlation coefficient (r²) greater than 0.99.[1] The lower limit of quantification (LLOQ) was reported to be 40 ng/mL, with good precision (CV < 11%) and accuracy (< 10%).[1]
Fragmentation of Coumestans
The fragmentation of coumarins and related structures typically involves the loss of small neutral molecules like carbon monoxide (CO) and carbon dioxide (CO2).[6][7] For coumestrol ([M-H]⁻ at m/z 267), characteristic product ions can be proposed based on its structure. The fragmentation pattern is key to its specific identification.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation of Coumestrol in negative ESI mode.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Coumestan as a Fluorescent Probe in Receptor Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of coumestans, particularly coumestrol, as intrinsic fluorescent probes for studying receptor binding. This document offers detailed protocols for key experimental assays, summarizes quantitative binding data, and provides visual representations of relevant pathways and workflows.
Introduction to Coumestans as Fluorescent Probes
Coumestans are a class of organic compounds that belong to the flavonoids. A prominent member of this family, coumestrol, is a naturally occurring phytoestrogen found in various plants, including soybeans, clover, and alfalfa sprouts. A key feature of coumestrol is its intrinsic fluorescence, which makes it a valuable tool for receptor binding studies without the need for synthetic fluorescent labels.[1][2] This property allows for the direct investigation of ligand-receptor interactions in a more native-like environment.
The fluorescence of coumestrol is sensitive to its environment. When unbound in an aqueous solution, it exhibits certain spectral properties. However, upon binding to a receptor's ligand-binding pocket, a typically hydrophobic environment, its fluorescence properties, such as emission maximum and quantum yield, can change.[3][4] This change in fluorescence is the basis for its use in various receptor binding assays.
Advantages of using coumestrol as a fluorescent probe:
-
Intrinsic Fluorescence: Eliminates the need for chemical modification to attach a fluorophore, which can sometimes alter the binding affinity of the ligand.
-
Commercially Available: Coumestrol is readily available from various chemical suppliers.
-
Well-Characterized: Its interactions with estrogen receptors have been extensively studied, providing a solid foundation for its use in related research.
Limitations:
-
Moderate Binding Affinity: Coumestrol generally exhibits moderate binding affinity, which may not be suitable for all receptor systems, particularly those with very high-affinity endogenous ligands.[4][5]
-
Potential for Non-Specific Binding: As with any fluorescent probe, careful optimization is required to minimize non-specific binding.
-
Limited Application Beyond Estrogen Receptors: While its use with estrogen receptors is well-documented, its application as a fluorescent probe for other receptors is less explored.
Primary Application: Estrogen Receptor Binding Studies
Coumestrol has been extensively used as a fluorescent probe to study its interaction with Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][4][5] It competes with the natural ligand, 17β-estradiol, for binding to the ligand-binding domain of these receptors.
Signaling Pathway of Estrogen Receptors
The binding of an agonist, such as coumestrol, to the estrogen receptor initiates a signaling cascade that ultimately leads to the regulation of gene expression.
Figure 1: Estrogen receptor signaling pathway upon coumestrol binding.
Quantitative Data Summary
The following tables summarize the key fluorescent properties of coumestrol and its binding affinities for estrogen receptors.
Table 1: Fluorescent Properties of Coumestrol
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~350-377 nm | Varies with solvent and binding state | [6] |
| Emission Maximum (λem) | ~410-441 nm | Blue-shift upon binding to ER | [4] |
| Quantum Yield (ΦF) | Up to ~0.7 | In organic solvents and specific pH ranges | [3] |
Table 2: Binding Affinities (Kd) of Coumestrol for Estrogen Receptors
| Receptor | Kd (µM) | Assay Method | Reference |
| ERα | 32.66 | Fluorescence Polarization | [5] |
| ERβ | 36.14 | Fluorescence Polarization | [5] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to determine the binding affinity of a test compound for an estrogen receptor using coumestrol as the fluorescent probe.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. Unbound, small fluorescent probes like coumestrol tumble rapidly in solution, resulting in low polarization. When bound to a larger receptor protein, the complex tumbles much slower, leading to an increase in polarization. In a competition assay, an unlabeled test compound competes with coumestrol for binding to the receptor. A potent competitor will displace coumestrol, causing a decrease in polarization.
Figure 2: Workflow for a competitive fluorescence polarization assay.
Materials:
-
Coumestrol (fluorescent probe)
-
Purified estrogen receptor (ERα or ERβ) ligand-binding domain (LBD)
-
Test compounds
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.01% BSA)
-
Black, flat-bottom 96- or 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of coumestrol in DMSO. Dilute to the desired final concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a stock solution of the estrogen receptor in assay buffer. The optimal concentration should be determined by titration to achieve a significant polarization window between free and bound coumestrol.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup (for a single 96-well plate):
-
Control Wells:
-
Blank: Assay buffer only.
-
Free Probe: Coumestrol in assay buffer.
-
Bound Probe: Coumestrol and estrogen receptor in assay buffer.
-
-
Test Wells: Add the estrogen receptor and coumestrol to each well, followed by the different concentrations of the test compounds.
-
The final volume in each well should be the same.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours). Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader. Set the excitation and emission wavelengths appropriate for coumestrol (e.g., Ex: 365 nm, Em: 450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound coumestrol).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
-
Cellular Imaging of Estrogen Receptor Localization
This protocol describes how to visualize the subcellular localization of estrogen receptors using coumestrol as a fluorescent stain in fixed cells.
Principle: Coumestrol can be used to stain estrogen receptors in cells. Upon binding to the receptor, the enhanced fluorescence allows for the visualization of the receptor's location within the cell using fluorescence microscopy.[2]
Materials:
-
Cells expressing estrogen receptors (e.g., MCF-7 cells)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Coumestrol staining solution (e.g., 50 nM coumestrol in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Add the permeabilization solution and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Coumestrol Staining:
-
Add the coumestrol staining solution and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound coumestrol.
-
-
Mounting:
-
Invert the coverslip onto a drop of mounting medium with DAPI on a microscope slide.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Use the appropriate filter sets for DAPI (blue, for nuclei) and coumestrol (e.g., UV excitation and blue emission).
-
Other Applications: Pregnane X Receptor (PXR)
While the primary application of coumestrol as a fluorescent probe is for estrogen receptors, it has also been shown to interact with other nuclear receptors. For instance, coumestrol has been identified as a naturally occurring antagonist of the human Pregnane X Receptor (PXR).[7][8] This interaction suggests the potential for developing coumestan-based fluorescent probes for studying PXR and other related receptors.
Structure-Activity Relationship (SAR) of Coumestans
The fluorescent and binding properties of coumestans are influenced by their chemical structure. The core this compound ring system is essential for its activity, and modifications to this structure can alter its properties.
Figure 3: Key structural features of coumestans influencing their activity.
These application notes provide a starting point for researchers interested in utilizing coumestans as fluorescent probes. The provided protocols should be optimized for specific experimental conditions and receptor systems. Further research into the synthesis of novel this compound derivatives could expand their application to a wider range of biological targets.
References
- 1. In situ localization of the estrogen receptor in living cells with the fluorescent phytoestrogen coumestrol [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. genscript.com [genscript.com]
- 4. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogenicity of coumestrol in the mouse: fluorescence detection of interaction with estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phytoestrogen coumestrol is a naturally occurring antagonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Phytoestrogen Coumestrol Is a Naturally Occurring Antagonist of the Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Coumestrol in Gene Expression Profiling
Introduction
Coumestrol, a naturally occurring compound belonging to the coumestan class of phytoestrogens, is found in various plants, including soybeans, clover, and spinach.[1] As a phytoestrogen, coumestrol exhibits estrogen-like biological activities by interacting with estrogen receptors (ERs), primarily ERα and ERβ.[2][3] Its ability to modulate gene expression has led to extensive research into its therapeutic potential and toxicological profile. Gene expression profiling technologies, such as DNA microarrays and RNA sequencing (RNA-seq), have been instrumental in elucidating the molecular mechanisms underlying the diverse effects of coumestrol. These effects range from roles in cancer progression and prevention to impacts on reproductive health and metabolic regulation.[1][4] This document provides a detailed overview of the application of coumestrol in gene expression profiling, including its effects on various signaling pathways, protocols for experimental analysis, and a summary of key quantitative findings.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of coumestrol on gene expression.
Table 1: Effects of Coumestrol on Gene Expression in Human Trophoblast Cells (HTR8/SVneo)
| Parameter | Value | Experimental Conditions | Reference |
| Differentially Expressed Genes | 3,079 | 65µM Coumestrol for 24 hours | [5][6] |
| Fold Change Threshold | > 1.4 | 65µM Coumestrol for 24 hours | [5] |
| Top Regulated Pathways | Oxidative stress response, cell cycle regulation, cell migration, angiogenesis | 65µM Coumestrol for 24 hours | [5][6] |
Table 2: Effects of Coumestrol on PXR-regulated Gene Expression in Primary Human Hepatocytes
| Gene | Treatment | Fold Induction (vs. Vehicle) | Reference |
| CYP3A4 | Rifampicin | ~18 | [2] |
| CYP3A4 | Rifampicin + Coumestrol | ~8 | [2] |
| CYP3A4 | SR12813 | ~15 | [2] |
| CYP3A4 | SR12813 + Coumestrol | ~7 | [2] |
| CYP2B6 | Rifampicin | 7 | [2] |
| CYP2B6 | Rifampicin + Coumestrol | 2 | [2] |
| CYP2B6 | SR12813 | 10 | [2] |
| CYP2B6 | SR12813 + Coumestrol | 5 | [2] |
Table 3: Effects of Coumestrol on Gene Expression in GT1-7 GnRH Neurons
| Gene | Treatment | Effect | ER Involvement | Reference |
| GnRH mRNA | Coumestrol | Inhibitory | ERβ | [7] |
Signaling Pathways and Mechanisms of Action
Coumestrol exerts its effects on gene expression through multiple signaling pathways. As a phytoestrogen, its primary mechanism involves binding to estrogen receptors, which then modulate the transcription of target genes. Additionally, coumestrol has been shown to act as an antagonist of the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism.
Estrogen Receptor (ER) Signaling
Coumestrol binds to both ERα and ERβ, with a higher affinity for ERβ.[3] Upon binding, the coumestrol-ER complex can directly bind to estrogen response elements (EREs) in the promoter regions of target genes, leading to the activation or repression of transcription. This direct genomic signaling pathway is a key mechanism by which coumestrol regulates genes involved in cell proliferation, differentiation, and reproductive function. Furthermore, the coumestrol-ER complex can indirectly influence gene expression through protein-protein interactions with other transcription factors, a process known as transcriptional cross-talk.[8]
References
- 1. CHAPTER 31:Estrogenic Activity and Molecular Mechanisms of Coumestrol-induced Biological Effects | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice [mdpi.com]
- 4. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumestrol Induces Oxidative Stress and Impairs Migration and Embryonic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumestrol induces oxidative stress and impairs migration and embryonic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of the phytoestrogen, coumestrol, on gonadotropin-releasing hormone (GnRH) mRNA expression in GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Coumestrol as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coumestrol
Coumestrol is a naturally occurring organic compound belonging to the coumestan class of phytochemicals.[1] First identified in 1957, it is recognized as a potent phytoestrogen due to its structural similarity to estradiol, allowing it to bind to and activate estrogen receptors (ERs).[1] Found in various plants, particularly legumes like clover, alfalfa, and soybeans, coumestrol has garnered significant research interest for its biological activities and potential therapeutic applications.[1][2] Its estrogenic activity is reported to be 30 to 100 times greater than that of isoflavones.[1]
As a reference standard, coumestrol is indispensable for the accurate identification and quantification of its presence in plant extracts, food products, animal feed, and biological samples. High-purity coumestrol standards are essential for method validation, calibration, and ensuring the reliability of experimental data in phytochemical and pharmacological research.[3]
Chemical and Physical Properties of Coumestrol:
| Property | Value |
| IUPAC Name | 3,9-Dihydroxy-6H-[4]benzofuro[3,2-c][4]benzopyran-6-one |
| CAS Number | 479-13-0[1] |
| Molecular Formula | C₁₅H₈O₅[1] |
| Molar Mass | 268.22 g/mol [1] |
| Melting Point | 385 °C (decomposes)[1] |
| Solubility | Soluble in DMSO (approx. 25 mg/ml); sparingly soluble in water.[1] |
| UV/Vis λmax | 244, 305, 344 nm[1] |
Applications in Phytochemical Analysis
Coumestrol reference standards are primarily used in the following analytical applications:
-
Quantification in Plant Materials: Determining the concentration of coumestrol in various plant species, such as soybeans, alfalfa, and clover, to assess their phytoestrogen content.[5][6]
-
Food and Feed Analysis: Measuring coumestrol levels in food products and animal feeds to evaluate dietary intake and potential physiological effects.[7][8]
-
Pharmacokinetic Studies: Quantifying coumestrol in biological matrices (e.g., serum, urine) to study its absorption, distribution, metabolism, and excretion.
-
Quality Control: Ensuring the consistency and potency of herbal supplements and other products containing coumestrol.
-
Drug Discovery: Serving as a reference compound in the screening and development of new estrogen receptor modulators.
Experimental Protocols
Preparation and Storage of Coumestrol Standard Solutions
Accurate preparation of standard solutions is critical for reliable quantification.
Protocol for Preparing a 1 mg/mL Stock Solution:
-
Weighing: Accurately weigh approximately 10 mg of high-purity coumestrol reference standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard into a 10 mL volumetric flask. Add a small amount of HPLC-grade dimethyl sulfoxide (DMSO) to dissolve the solid.
-
Dilution: Once fully dissolved, bring the flask to volume with HPLC-grade methanol or acetonitrile.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C for long-term stability (stable for at least 4 years under these conditions).[1] For short-term use, refrigeration at 4°C is acceptable.[9] Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Standard Solutions:
-
Serial Dilution: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
Concentration Range: A typical calibration curve may include concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Fresh Preparation: It is recommended to prepare fresh working solutions daily to avoid degradation.[10]
Sample Preparation: Extraction from Plant Material
The following is a general protocol for extracting coumestrol from dried plant material.
-
Homogenization: Weigh approximately 1 g of finely ground, dried plant material into a centrifuge tube.
-
Extraction Solvent: Add 10 mL of methanol.
-
Extraction Procedure: Tightly cap the tube and heat at 50°C for 1 hour with periodic vortexing to enhance extraction efficiency.[2]
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 with a fresh portion of solvent and combine the supernatants.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[6]
HPLC-UV/Fluorescence Method for Quantification
High-Performance Liquid Chromatography (HPLC) is the most common technique for coumestrol analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, and UV/Vis or Fluorescence detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6] |
| Mobile Phase | Isocratic: Methanol/Water (65:35, v/v).[6] |
| Gradient elution can also be used for complex samples. | |
| Flow Rate | 1.0 mL/min.[6] |
| Injection Volume | 20 µL.[6] |
| Column Temperature | Ambient. |
| UV Detection | 343 nm.[6] |
| Fluorescence Detection | Excitation: 350 nm, Emission: 416 nm.[11] |
Quantification Procedure:
-
Calibration Curve: Inject the series of working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extracts and record the peak areas.
-
Calculation: Determine the concentration of coumestrol in the samples by interpolating their peak areas on the calibration curve.
GC-MS Method for Quantification (with Derivatization)
Due to its polar nature, coumestrol requires derivatization to become volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[4]
Derivatization Protocol (Silylation):
-
Evaporation: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Reaction: Tightly cap the vial and heat at 80°C for 30 minutes.[4]
-
Analysis: Cool to room temperature before injection into the GC-MS system.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system. |
| Column | HP-5ms or equivalent non-polar capillary column. |
| Carrier Gas | Helium. |
| Injection Mode | Splitless. |
| Temperature Program | Optimized for separation of silylated compounds (e.g., initial temp 100°C, ramp to 280°C). |
| MS Detection | Electron Ionization (EI) at 70 eV. |
| Quantification | Selected Ion Monitoring (SIM) mode using characteristic ions of the silylated coumestrol derivative. |
UV-Vis Spectrophotometry for Quantification
This method is suitable for rapid quantification of purified or semi-purified coumestrol solutions.
Protocol:
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer.
-
Solvent: Use a UV-grade solvent such as methanol or ethanol as the blank and for dilutions.
-
Wavelength Selection: Scan the coumestrol standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 343 nm.[1]
-
Calibration Curve: Prepare a series of coumestrol standard solutions of known concentrations. Measure the absorbance of each at 343 nm. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Dilute the sample extract appropriately to fall within the linear range of the calibration curve and measure its absorbance at 343 nm.
-
Calculation: Determine the concentration of coumestrol in the sample using the equation of the line from the calibration curve (Beer-Lambert Law).
Quantitative Data Summary
Table 1: HPLC Method Parameters for Coumestrol Analysis
| Matrix | Column | Mobile Phase | Detection | LOD/LOQ | Recovery (%) | Reference |
| Red Clover, Soil, Manure | - | - | HPLC-MS/MS | 0.6-8.2 ng/g (LOD) | 75-105 (relative) | [5] |
| Soybeans | Zorbax-ODS C18 | Methanol/Water (65:35) | UV (343 nm) | - | - | [6] |
| Clover Species | - | - | Fluorescence (Ex:350, Em:416) | - | - | [11] |
| Food, Serum, Urine | Water XBridge C18 | Water/Methanol/Acetonitrile with Formic Acid | LC-MS | 0.008-3.541 ng/mL (LOQ, food) | 66-113 (food) | [12] |
Table 2: Reported Coumestrol Content in Various Plant Sources
| Plant Source | Part Analyzed | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Soybean Sprouts | Whole | 1.76 ± 0.13 | HPLC | [5] |
| Soybean Sprouts | Hypocotyls | 4.11 ± 0.04 | HPLC | [5] |
| Soybeans (Clark 63) | Whole | 0.05 | HPLC | [6] |
| Soybeans (Clark 63) | Hulls | 0.20 | HPLC | [6] |
| Animal Feed (Haylage) | Whole | >37 | HPLC | [7] |
Visualizations
Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of coumestrol, a plant estrogen, in animal feeds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Coumestrol Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with Coumestrol, a phytoestrogen known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is Coumestrol and why is its solubility a challenge for in vitro research?
Coumestrol is a naturally occurring organic compound belonging to the coumestan class of phytochemicals, found in foods like soybeans, spinach, and clover.[1][2] It is a phytoestrogen that mimics the biological activity of estrogen, making it a subject of interest in various research fields.[2] However, its hydrophobic nature leads to poor solubility in aqueous solutions, such as cell culture media, which poses a significant challenge for conducting accurate and reproducible in vitro experiments.
Q2: How soluble is Coumestrol in common laboratory solvents?
Coumestrol exhibits good solubility in several organic solvents but is poorly soluble in water. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1][3] It is also soluble in other solvents like methanol and ethanol.[4][5]
Q3: How do I prepare a stock solution of Coumestrol?
The standard method is to dissolve Coumestrol in an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in your aqueous experimental medium.
-
For most cell culture applications, DMSO is the recommended solvent.[1][3]
-
For analytical purposes like HPLC, methanol is often used.[4]
It is crucial to start by dissolving the compound in a small amount of the solvent before adding more to reach the final volume.[6] For long-term storage, stock solutions should be kept at -20°C or -80°C.[3]
Q4: My Coumestrol precipitated when I added it to my cell culture medium. What went wrong and how can I fix it?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds.[7] This happens because the compound, which is stable in the organic solvent, becomes insoluble when the solvent is diluted in the aqueous environment of the culture medium.
To prevent this:
-
Minimize the final DMSO concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts or toxicity.[7]
-
Increase mixing efficiency: When diluting, add the stock solution dropwise to the medium while vortexing or stirring to facilitate rapid dispersion.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the DMSO stock can sometimes help improve solubility.[7]
-
Use a serum-containing medium for dilution: If your experiment allows, the proteins in fetal bovine serum (FBS) can help stabilize the compound and prevent precipitation.
Q5: Are there alternative methods to improve the aqueous solubility of Coumestrol without using high concentrations of organic solvents?
Yes, several methods can enhance the aqueous solubility of poorly soluble drugs like Coumestrol:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like Coumestrol, forming an "inclusion complex" that is more water-soluble.[9][10] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) has been shown to be effective.[3]
-
Surfactants: Surfactants form micelles in aqueous solutions.[11][12] These micelles have a hydrophobic core that can solubilize poorly soluble compounds, increasing their apparent water solubility.[13]
-
pH Adjustment: The solubility of Coumestrol is influenced by pH.[14] Depending on the experimental buffer system, adjusting the pH might improve solubility, although this must be done with caution to avoid affecting the biological system under study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Coumestrol powder is not dissolving in the primary solvent (e.g., DMSO). | The concentration is too high, exceeding the solubility limit. | 1. Refer to the solubility data table below. 2. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. 3. If it still doesn't dissolve, prepare a more dilute stock solution. |
| A precipitate forms immediately after adding the Coumestrol stock solution to the aqueous buffer or cell culture medium. | The compound's solubility limit in the final aqueous solution has been exceeded ("crashing out"). | 1. Decrease the final concentration: The desired concentration may not be achievable in the chosen medium. 2. Reduce the final solvent percentage: Prepare a more concentrated stock solution so a smaller volume is needed for dilution.[7] 3. Use a solubility enhancer: Employ cyclodextrins or surfactants as described in the protocols below.[3][9][11] 4. Improve mixing: Add the stock solution slowly to the medium while actively vortexing. |
| Cells in the treatment group show signs of toxicity (e.g., poor morphology, reduced viability) that are not seen in the control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Run a solvent toxicity control: Treat cells with the highest concentration of the solvent used in your experiment to confirm it is non-toxic. 2. Lower the final solvent concentration: Aim for a final concentration of ≤ 0.1% DMSO if possible.[7] 3. Consider alternative solubilization methods: Use cyclodextrins to avoid or reduce the need for organic solvents.[8][10] |
Quantitative Data Summary
The solubility of Coumestrol can vary based on the solvent, temperature, and purity of the compound. The following table provides approximate solubility values.
| Solvent | Approximate Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | ~25 mg/mL | [1] |
| Methanol | Soluble (used for HPLC standard preparation at 200 µg/mL) | [4] |
| Ethanol | Soluble (used for preparing standard solutions) | [5] |
| Aqueous Solutions (Water, Buffers) | Very poorly soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a Coumestrol Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of Coumestrol for use in cell culture experiments.
-
Calculate the required mass: Determine the mass of Coumestrol needed to achieve the desired stock concentration (e.g., for a 10 mM stock of Coumestrol, FW: 268.22 g/mol , weigh out 2.68 mg for 1 mL of DMSO).
-
Weigh the compound: Accurately weigh the Coumestrol powder and place it in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add a portion of high-purity, sterile DMSO (e.g., 800 µL for a final volume of 1 mL).
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Bring to Final Volume: Once fully dissolved, add the remaining DMSO to reach the final desired volume and vortex again to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Enhancing Coumestrol Solubility with SBE-β-Cyclodextrin
This protocol provides a method to prepare a more water-soluble formulation of Coumestrol for experiments where organic solvents are a concern.
-
Prepare the Cyclodextrin Solution: Prepare a solution of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in your desired aqueous buffer or cell culture medium (e.g., a 20% SBE-β-CD solution in saline).[3]
-
Prepare a Concentrated Coumestrol-DMSO Stock: Prepare a high-concentration stock of Coumestrol in DMSO (e.g., 25 mg/mL) as described in Protocol 1.[3]
-
Form the Inclusion Complex: To prepare a working solution, add the concentrated Coumestrol-DMSO stock to the SBE-β-CD solution. For example, add 100 µL of a 25 mg/mL Coumestrol stock to 900 µL of 20% SBE-β-CD solution to yield a final Coumestrol concentration of 2.5 mg/mL.[3]
-
Mix Thoroughly: Vortex the mixture until the solution is clear. This indicates the formation of the water-soluble inclusion complex.
-
Dilution and Use: This aqueous solution can now be further diluted into your cell culture medium to achieve the final desired experimental concentration. The final DMSO concentration will be significantly lower than if you were diluting directly from the DMSO stock.
Visualizations
Caption: Workflow for preparing a Coumestrol stock solution.
Caption: Troubleshooting guide for precipitation issues.
Caption: Cyclodextrin enhances solubility via encapsulation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Coumestrol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effective methods for increasing coumestrol in soybean sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. phytotechlab.com [phytotechlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. humapub.com [humapub.com]
- 11. jocpr.com [jocpr.com]
- 12. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Coumestrol from Isoflavones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of coumestrol from isoflavones.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating coumestrol from isoflavones?
A1: The primary challenge is achieving adequate resolution between coumestrol and structurally similar isoflavones, particularly isoflavone aglycones like genistein and daidzein. These compounds can have similar retention times on standard reversed-phase columns, leading to co-elution and inaccurate quantification. Other common issues include peak tailing, retention time drift, and matrix effects from complex sample extracts.
Q2: Which type of HPLC column is best suited for this separation?
A2: Both C18 and Phenyl stationary phases are commonly used. While C18 columns provide good hydrophobic separation, Phenyl columns can offer alternative selectivity due to π-π interactions with the aromatic rings of both coumestrol and isoflavones.[1][2][3] If co-elution is observed on a C18 column, switching to a Phenyl column is a recommended strategy to improve resolution.[3]
Q3: How does mobile phase pH affect the separation?
A3: Mobile phase pH is a critical parameter, as isoflavones contain acidic hydroxyl groups. Operating at a low pH (e.g., using mobile phase additives like formic acid, acetic acid, or trifluoroacetic acid) suppresses the ionization of these groups, leading to better peak shape and retention on reversed-phase columns. Inconsistent pH can lead to significant retention time drift.
Q4: What are typical detection wavelengths for coumestrol and isoflavones?
A4: A photodiode array (PDA) detector is ideal for simultaneous monitoring at multiple wavelengths. Generally, isoflavones show strong absorbance around 254-260 nm.[4] Coumestrol has a distinct UV spectrum and can be monitored at its absorption maxima, around 343-350 nm, for better selectivity.[5] For enhanced sensitivity and selectivity, a fluorescence detector can be used for coumestrol (excitation ~350 nm, emission ~416 nm).[5]
Troubleshooting Guides
Issue 1: Poor Resolution / Co-elution of Coumestrol and Isoflavones
Symptoms:
-
Overlapping or partially resolved peaks for coumestrol and one or more isoflavones (commonly genistein or daidzein).
-
Inaccurate quantification due to peak integration difficulties.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Stationary Phase Selectivity | 1. Switch Column Chemistry: If using a C18 column, switch to a Phenyl column to exploit different separation mechanisms (π-π interactions).[1][2][3] 2. Consider Fused-Core Columns: These columns can provide higher efficiency and better resolution compared to traditional fully porous particle columns.[6] |
| Mobile Phase Composition Not Optimized | 1. Adjust Organic Modifier: Vary the ratio of acetonitrile to water (or methanol to water). A lower percentage of the organic modifier will generally increase retention and may improve resolution. 2. Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity.[6] 3. Modify Mobile Phase pH: Ensure the mobile phase is acidified (e.g., with 0.1% formic or acetic acid) to suppress ionization of phenolic groups and improve peak shape. |
| Inappropriate Gradient Program | 1. Decrease Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting peaks. |
| High Column Temperature | 1. Lower the Temperature: Reducing the column temperature can increase retention and sometimes improve resolution, although it may also increase backpressure. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and reduced resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | 1. Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of residual silanol groups on the silica packing. 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites. |
| Column Overload | 1. Dilute the Sample: Inject a more dilute sample to see if peak shape improves. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Column Contamination/Deterioration | 1. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components. 2. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced. |
| Sample Solvent Incompatibility | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape for early eluting compounds. |
Issue 3: Retention Time Drift
Symptoms:
-
Consistent shifting of retention times (earlier or later) across a sequence of injections.
-
Difficulty in peak identification based on retention time.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections, especially for gradient methods. A longer post-run equilibration step is often necessary. |
| Mobile Phase Composition Change | 1. Prepare Fresh Mobile Phase Daily: Volatilization of the organic solvent can alter the mobile phase composition and affect retention times. 2. Use a Mobile Phase Degasser: Ensure proper degassing to prevent bubble formation, which can affect pump performance. |
| Fluctuating Column Temperature | 1. Use a Column Oven: A thermostatically controlled column oven is essential for maintaining stable and reproducible retention times. |
| Pump Malfunction or Leaks | 1. Check for Leaks: Inspect all fittings for any signs of leakage. 2. Check Pump Performance: Monitor the pressure trace for stability. Fluctuations may indicate issues with check valves or seals. |
Quantitative Data Summary
The following tables summarize typical HPLC parameters for the analysis of coumestrol and key isoflavones, compiled from various studies.
Table 1: Reported Retention Times (RT) for Coumestrol and Isoflavone Aglycones
| Compound | RT (min) - Method 1[1] | RT (min) - Method 2[4] |
| Daidzein | ~4.0 | ~18.5 |
| Genistein | ~5.5 | ~22.0 |
| Formononetin | ~8.5 | ~25.5 |
| Biochanin A | ~12.0 | ~28.0 |
| Coumestrol | ~22.0 | ~24.0 |
Method 1 Conditions: Phenyl column, isocratic acetonitrile-water (33:67, v/v).[1] Method 2 Conditions: C18 column, gradient elution with acidified water and methanol.[4]
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Compound | LOD (µg/mL)[4] | LOQ (µg/mL)[4] |
| Daidzein | 0.03 | 0.10 |
| Genistein | 0.05 | 0.15 |
| Coumestrol | 0.04 | 0.12 |
Note: LOD and LOQ values can vary significantly depending on the instrument, detector, and method used.
Experimental Protocols
Protocol 1: Sample Preparation from Soy Matrix using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of isoflavone and coumestrol aglycones from a hydrolyzed soy extract.
-
Acid Hydrolysis:
-
Weigh approximately 1 g of ground soy sample into a screw-cap tube.
-
Add 40 mL of 96% ethanol and 10 mL of 2 M HCl.
-
Heat at 80-100°C for 2 hours to hydrolyze glycosides to their aglycone forms.
-
Allow the mixture to cool and centrifuge to pellet the solid material.
-
Transfer the supernatant to a new tube and evaporate to a smaller volume (e.g., 5-10 mL) under a stream of nitrogen.
-
Adjust the pH to ~5-6 with NaOH.
-
Bring the final volume to 25 mL with water.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: Use a divinylbenzene-based SPE cartridge (e.g., Strata-X or Oasis HLB).[7]
-
Conditioning: Condition the cartridge by passing 10 mL of methanol, followed by 10 mL of water.[7]
-
Loading: Load the 25 mL aqueous sample extract onto the cartridge at a flow rate of approximately 5 mL/min.[7]
-
Washing: Wash the cartridge with 10 mL of water to remove polar interferences.[7]
-
Elution: Elute the analytes (coumestrol and isoflavones) with 4 mL of methanol into a clean collection tube.[7]
-
Final Step: Evaporate the methanol eluate to dryness under nitrogen and reconstitute the residue in a known volume of the initial HPLC mobile phase (e.g., 1 mL). Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: HPLC Analysis
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and column used.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA or UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector monitoring at 260 nm (for isoflavones) and 345 nm (for coumestrol).
-
Gradient Program:
-
0-2 min: 30% B
-
2-25 min: 30% to 60% B (linear gradient)
-
25-28 min: 60% to 90% B (linear gradient)
-
28-30 min: Hold at 90% B (column wash)
-
30.1-35 min: Return to 30% B (equilibration)
-
Visualizations
Caption: Workflow for Coumestrol & Isoflavone Analysis.
Caption: Logic for Troubleshooting Poor Resolution.
References
- 1. Quantitative determination of isoflavones and coumestrol in soybean by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different types of stationary phases for the analysis of soy isoflavones by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Coumestan during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of coumestans, a class of phytoestrogens, during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause coumestan degradation during extraction?
A1: The primary factors leading to the degradation of coumestans during sample extraction are exposure to high pH (alkaline conditions), elevated temperatures, light (photodegradation), and oxidation.[1][2] As phenolic compounds, coumestans are susceptible to oxidative degradation, which can be accelerated by these factors.
Q2: What is the optimal pH range for extracting coumestans to minimize degradation?
A2: To minimize degradation, it is recommended to maintain a neutral or slightly acidic pH during the extraction process.[1] Alkaline conditions can cause the deprotonation of the hydroxyl groups on the this compound structure, making them more susceptible to oxidation and degradation. One study on the UV absorption and fluorescence of coumestrol identified the pKa values of its two hydroxyl groups as 7.5 and 9.1, indicating increased instability in alkaline environments.
Q3: How does temperature affect the stability of coumestans during extraction?
A3: While elevated temperatures can enhance extraction efficiency, prolonged exposure to high temperatures can lead to the thermal degradation of coumestans. For many related phenolic compounds, an optimal extraction temperature is between 40-60°C.[1] It is crucial to balance extraction efficiency with the thermal stability of the target compounds.
Q4: Are coumestans sensitive to light?
A4: Yes, coumestans can be sensitive to light and undergo photodegradation. It is advisable to protect the extraction mixture and subsequent extracts from direct light by using amber-colored glassware or by working in a dimly lit environment.[1] The interaction of coumestrol with bovine serum albumin (BSA) has been shown to significantly reduce its photolytic degradation, suggesting that matrix components can play a protective role.[3]
Q5: How can I prevent oxidation of coumestans during extraction?
A5: To prevent oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1] Additionally, the use of antioxidants in the extraction solvent can be beneficial.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of coumestans in the final extract | Degradation due to harsh extraction conditions. | - Optimize pH: Ensure the extraction solvent is neutral or slightly acidic.[1]- Control Temperature: Maintain the extraction temperature between 40-60°C.[1]- Protect from Light: Use amber glassware and minimize light exposure.[1]- Exclude Oxygen: Perform extraction under an inert atmosphere (e.g., nitrogen).[1]- Add Antioxidants: Consider adding antioxidants like ascorbic acid or BHT to the solvent.[1] |
| Presence of unknown peaks in chromatogram | Formation of degradation products. | - Review Extraction Conditions: Check for and mitigate exposure to high pH, high temperature, or excessive light.- Analyze Degradation Products: Use techniques like LC-MS to identify potential degradation products. The formation of a coumestrol dimer has been reported under UV light. |
| Inconsistent extraction yields between batches | Variability in sample matrix or extraction procedure. | - Standardize Sample Preparation: Ensure consistent particle size and moisture content of the plant material.- Maintain Consistent Extraction Parameters: Strictly control solvent composition, temperature, time, and agitation for each batch. |
Experimental Protocols
Recommended Protocol for Extraction of Coumestans from Plant Material
This protocol is a general guideline for the extraction of coumestans from dried and powdered plant material, designed to minimize degradation.
Materials:
-
Dried and finely ground plant material
-
Extraction Solvent: 80% Methanol (MeOH) in water, degassed
-
Antioxidant (optional): Ascorbic acid (0.1%) or Butylated hydroxytoluene (BHT)
-
Amber-colored glassware (e.g., flasks, vials)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator
-
Nitrogen or Argon gas source
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Weigh an appropriate amount of the dried, ground plant material into an amber-colored extraction flask.
-
Solvent Addition: Add the degassed 80% MeOH extraction solvent to the flask at a solvent-to-sample ratio of 10:1 (v/w). If using an antioxidant, add it to the solvent before addition to the sample.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 1-2 minutes to displace oxygen. Seal the flask tightly.
-
Extraction:
-
Ultrasonication: Place the flask in an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
Shaking: Alternatively, place the flask on a shaker at a controlled temperature (e.g., 40°C) for 1-2 hours.
-
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant into a clean, amber-colored round-bottom flask.
-
Re-extraction (Optional): To improve yield, the pellet can be re-extracted with a fresh portion of the solvent. Combine the supernatants.
-
Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. A gentle stream of nitrogen can be used to dry the final residue.
-
Storage: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis. Store the extract in an amber vial at -20°C under a nitrogen atmosphere.
-
Analysis: Prior to analysis by HPLC or other methods, filter the reconstituted extract through a 0.22 µm syringe filter.
Visualizations
Caption: Factors contributing to the degradation of coumestans.
Caption: A workflow designed to minimize this compound degradation during extraction.
References
Technical Support Center: Troubleshooting Low Yields in Coumestan Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low yields in Coumestan synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the most common initial troubleshooting steps?
A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Begin by:
-
Verifying Starting Material Purity: Ensure the purity of your starting materials, such as 4-hydroxycoumarins and catechols or other precursors. Impurities can interfere with the reaction and lead to the formation of side products.
-
Checking Reagent and Solvent Quality: Use high-quality, dry solvents, as moisture can quench catalysts and reagents. Ensure that all reagents are accurately weighed and dispensed.
-
Ensuring an Inert Atmosphere: Many catalytic reactions for this compound synthesis, particularly those involving palladium catalysts, are sensitive to oxygen.[1] Ensure your reaction is set up under an inert atmosphere, such as argon or nitrogen, to prevent catalyst deactivation and unwanted side reactions.
-
Re-evaluating Reaction Conditions: Double-check that the reaction temperature, pressure, and stirring rate are optimal for the specific protocol you are following. Even minor deviations can significantly impact yield.
Q2: I am using a palladium-catalyzed approach for intramolecular cyclization and observing low conversion. What could be the issue?
A2: Palladium-catalyzed reactions are powerful for forming the this compound core, but their efficiency is highly dependent on several parameters:
-
Catalyst Choice and Loading: The type of palladium catalyst (e.g., Pd/C, Pd(OAc)₂, PdCl₂(PPh₃)₂) and its loading are critical. While a higher catalyst loading might seem beneficial, it can sometimes lead to the formation of palladium black and catalyst deactivation. It is crucial to optimize the catalyst loading for your specific substrates.
-
Ligand Selection: The choice of ligand is crucial as it influences the catalyst's stability, solubility, and reactivity. If your reaction is sluggish, consider screening different ligands.
-
Base and Additives: The nature and stoichiometry of the base can significantly affect the reaction outcome. In some cases, additives like pivalic acid have been shown to be effective in improving yields.[2]
Q3: My reaction with an Iron(III) chloride (FeCl₃) catalyst is not proceeding to completion. How can I optimize this?
A3: FeCl₃ is a common and cost-effective catalyst for this compound synthesis. If you are experiencing low yields:
-
Catalyst Hydration State: The hydration state of FeCl₃ (e.g., anhydrous vs. hexahydrate) can impact its activity. Ensure you are using the form specified in your protocol.
-
Solvent Choice: The choice of solvent is critical. For instance, a biomimetic synthesis of tetrahydro this compound derivatives using FeCl₃·6H₂O found DMSO to be an effective solvent at 110 °C.
-
Temperature Optimization: Heating is often required for FeCl₃-catalyzed reactions. The optimal temperature will depend on the specific substrates and solvent used. Prolonged heating at very high temperatures can sometimes lead to decomposition of the product, so it is important to find the right balance.
Q4: I am observing multiple spots on my TLC plate after the reaction, suggesting the formation of byproducts. What are some common side reactions in this compound synthesis?
A4: The formation of byproducts is a common cause of low yields. Depending on the synthetic route, potential side reactions can include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization step has a high activation energy.
-
Over-oxidation or Decomposition: Pterocarpans can be oxidized to form Coumestans.[2] However, harsh reaction conditions can lead to over-oxidation or decomposition of the desired product.
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials or intermediates may react with each other, leading to polymers or other undesired products.
-
Dealkylation/Deprotection: If your starting materials contain protecting groups (e.g., methoxy groups), these may be cleaved under the reaction conditions, leading to a mixture of products.
Q5: I have a crude product with a reasonable yield, but I am losing a significant amount during purification. What are some effective purification strategies for Coumestans?
A5: Purification can indeed be a challenging step leading to yield loss. Consider the following:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying Coumestans. A careful selection of the eluent system is crucial to achieve good separation from byproducts. It can be beneficial to perform a preliminary TLC analysis with different solvent systems to identify the optimal conditions.
-
Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining pure this compound, often with minimal loss of product.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different reaction parameters on this compound synthesis yields, compiled from various studies.
Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | 3-iodo-4-aryloxy coumarins | DMA | 130 | 12-24 | 72-94 | [2] |
| FeCl₃·6H₂O (20 mol%) | 4-hydroxycoumarins, cyclohexanone derivatives | DMSO | 110 | - | Good to Excellent | |
| Cu(OAc)₂ | 3-(2-hydroxyphenyl)coumarin | - | - | - | - | [3] |
| Enzyme (from sweet potato juice) | 4-hydroxycoumarins, catechols | - | Mild | - | Moderate to Good |
Table 2: Optimization of Reaction Conditions for a Generic this compound Synthesis
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Temperature | 80 °C | 75 | 100 °C | 92 | 120 °C | 85 (decomposition observed) |
| Reaction Time | 6 h | 65 | 12 h | 90 | 24 h | 91 (no significant increase) |
| Catalyst Loading | 1 mol% | 55 | 5 mol% | 89 | 10 mol% | 93 |
Experimental Protocols
Protocol 1: General Procedure for Pd/C-Catalyzed Intramolecular Annulation of 3-iodo-4-aryloxy coumarins
-
To a solution of the 3-iodo-4-aryloxy coumarin (1.0 mmol) in N,N-dimethylacetamide (DMA) (5 mL) in a sealed tube, add sodium acetate (2.0 mmol) and 10% Pd/C (0.3 mol% Pd).
-
Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.
Visualizations
Caption: A general experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Caption: Simplified signaling pathway of Coumestrol via estrogen receptors.
References
Technical Support Center: Managing Coumestan Autofluorescence in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence interference from Coumestan and its derivatives in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
Coumestans are a class of organic compounds belonging to the coumarin family, which are naturally occurring phytochemicals found in various plants.[1][2] Their chemical structure, characterized by a fused benzene and α-pyrone ring system, gives them intrinsic fluorescent properties. This means they can absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. When present in a biological sample, this inherent fluorescence, often referred to as autofluorescence, can interfere with the signals of fluorescent probes used in assays, leading to inaccurate results.
Q2: In which types of assays is this compound autofluorescence a common issue?
This compound autofluorescence can be problematic in a variety of fluorescence-based assays, particularly those that use excitation and emission wavelengths in the blue-green spectral region. Common examples include:
-
Cell-based imaging and high-content screening (HCS): The intrinsic fluorescence of this compound can obscure the signals from fluorescently labeled antibodies or cellular probes.[3][4][5][6]
-
Fluorescence-linked immunosorbent assays (ELISAs): Autofluorescence can increase the background signal, reducing the assay's sensitivity and dynamic range.
-
Fluorescence polarization (FP) assays: The autofluorescence of this compound can interfere with the measurement of the polarization of the fluorescent tracer.
-
FRET (Förster Resonance Energy Transfer) assays: Autofluorescence can lead to false-positive signals by mimicking the emission of the acceptor fluorophore.
Q3: How can I determine if this compound autofluorescence is interfering with my assay?
The first step in troubleshooting is to run proper controls. An "unstained" or "no-probe" control containing the sample with this compound but without the fluorescent reporter dye is essential. If you observe a significant signal in this control at the detection wavelength of your assay, it is likely that this compound autofluorescence is a contributing factor.
Troubleshooting Guide
This guide provides a systematic approach to addressing this compound autofluorescence in your experiments.
Step 1: Initial Assessment and Simple Corrections
Before moving to more advanced techniques, consider these initial steps:
-
Optimize Fluorophore Selection: If possible, switch to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum (typically above 600 nm). Autofluorescence from biological molecules, including Coumestans, is generally weaker at longer wavelengths.[7][8]
-
Background Subtraction: For plate-based assays, include wells containing the this compound compound at the same concentration as in the experimental wells, but without the fluorescent probe. The average signal from these wells can be subtracted from the signal of the experimental wells.
Step 2: Advanced Mitigation Techniques
If simple corrections are insufficient, consider the following advanced methods:
This computational technique separates the emission spectra of multiple fluorophores, including the autofluorescence signal from this compound, from the emission spectrum of your specific fluorescent probe.
TRF distinguishes between the short-lived autofluorescence of this compound and the long-lived fluorescence of specific probes, such as lanthanide chelates.
Certain chemical compounds can reduce or "quench" the autofluorescence of this compound. The effectiveness of a quenching agent should be tested empirically for each specific assay.
Data Presentation: Efficacy of Autofluorescence Reduction Techniques
The following table summarizes the reported effectiveness of various methods in reducing autofluorescence.
| Method | Quenching Agent/Technique | Reduction in Autofluorescence | Reference |
| Chemical Quenching | Sudan Black B | 88% - 93% | [9][10] |
| TrueBlack™ | 89% - 93% | [9][10] | |
| Sodium Borohydride | Variable, can sometimes increase autofluorescence | [7][11] | |
| Time-Resolved Fluorescence | Lanthanide Chelates (e.g., Europium) | Significant improvement in signal-to-noise ratio | [12][13][14][15][16] |
| Computational Correction | Spectral Unmixing | Effective separation of signals | [17][18][19] |
Experimental Protocols
Protocol 1: Spectral Unmixing using ImageJ/Fiji
This protocol provides a general workflow for spectral unmixing to remove this compound autofluorescence from microscopy images.
-
Acquire Reference Spectra:
-
Prepare a sample containing only cells or buffer with the this compound compound at the experimental concentration. Acquire a spectral image (lambda stack) of this sample to obtain the autofluorescence spectrum.
-
Prepare a sample with your fluorescent probe (e.g., labeled antibody on a control slide) in the absence of this compound. Acquire a spectral image to obtain the probe's emission spectrum.
-
-
Acquire Experimental Image:
-
Acquire a spectral image of your experimental sample containing both the this compound compound and the fluorescent probe.
-
-
Perform Linear Unmixing in Fiji/ImageJ:
-
Install the "Spectral Unmixing" plugins for Fiji/ImageJ.[18][19][20]
-
Open your experimental spectral image.
-
Open the reference spectra for this compound autofluorescence and your fluorescent probe.
-
Use the linear unmixing plugin, providing the experimental image and the reference spectra as inputs.
-
The plugin will generate separate images corresponding to the signal from your probe and the autofluorescence from this compound.
-
Protocol 2: Time-Resolved Fluorescence Assay
This protocol outlines the general steps for converting a standard fluorescence assay to a time-resolved fluorescence assay to mitigate this compound interference.
-
Reagent Selection:
-
Assay Procedure:
-
Perform the assay steps (e.g., binding, washing) as you would in your standard protocol.
-
-
Signal Development (for DELFIA®-type assays):
-
After the final wash step, add an enhancement solution that dissociates the lanthanide ion from its chelate and forms a new, highly fluorescent micellar complex.
-
-
Data Acquisition:
-
Use a plate reader or microscope capable of time-resolved fluorescence detection.
-
Set the instrument parameters to include a delay time between the excitation pulse and the measurement window (e.g., a delay of 50-400 µs and a measurement window of 100-400 µs).[13][16] This time gate allows the short-lived autofluorescence from this compound to decay before measuring the long-lived emission from the lanthanide.
-
Protocol 3: Application of a Quenching Agent (Sudan Black B)
This protocol describes the use of Sudan Black B to quench autofluorescence in fixed cell or tissue samples.
-
Prepare Staining Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate for 30 minutes at room temperature and filter through a 0.2 µm filter.
-
-
Staining Procedure:
-
After your standard immunofluorescence staining and washing steps, incubate the sample with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the sample extensively with 70% ethanol three times for 5 minutes each.
-
Rinse thoroughly with PBS.
-
-
Mounting and Imaging:
-
Mount the sample with an appropriate mounting medium and proceed with imaging.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always optimize protocols for their specific experimental conditions and consult the relevant scientific literature.
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-content screening - Wikipedia [en.wikipedia.org]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.utoronto.ca [sites.utoronto.ca]
- 14. Optimization of time-resolved fluorescence assay for detection of europium-tetraazacyclododecyltetraacetic acid-labeled ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. LUMoS Spectral Unmixing [imagej.net]
- 19. Stowers ImageJ Plugins [research.stowers.org]
- 20. imagej.net [imagej.net]
Technical Support Center: Stability of Coumestan in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coumestans, such as coumestrol, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is coumestrol in common cell culture media like DMEM and RPMI-1640?
While specific quantitative data on the half-life of coumestrol in cell culture media is limited, studies on polyphenols suggest that their stability can be influenced by several factors. Coumestrol, as a polyphenol, is susceptible to degradation over time in typical cell culture conditions (37°C, 5% CO2).[1] The presence of serum, exposure to light, and the pH of the medium are critical factors affecting its stability.[2][3][4]
Q2: What are the primary factors that affect the stability of coumestrol in my experiments?
The main factors affecting coumestrol stability in cell culture include:
-
pH: Polyphenols are generally more stable in acidic conditions and can degrade in neutral or alkaline environments typical of cell culture media.[1]
-
Light: Coumestrol is susceptible to photodegradation.[2][3][4] Standard laboratory lighting and even the incubator light can contribute to its breakdown over time.
-
Presence of Serum: Components of Fetal Bovine Serum (FBS), such as albumin, can bind to coumestrol and protect it from photodegradation.[3][4] However, enzymes present in serum could also potentially metabolize the compound.
-
Dissolved Oxygen and Reactive Oxygen Species (ROS): The presence of oxygen and ROS in the culture medium can lead to oxidative degradation of polyphenols.
-
Temperature: Although cell cultures are maintained at a constant 37°C, temperature can influence the rate of all chemical degradation reactions.
Q3: Can I prepare a stock solution of coumestrol and store it?
Yes, stock solutions of coumestrol are typically prepared in an organic solvent like DMSO or ethanol and can be stored at -20°C or -80°C for extended periods. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Can coumestrol adsorb to plasticware?
While not extensively studied for coumestrol specifically, hydrophobic compounds can adsorb to the surface of plastic cell culture vessels. This can reduce the effective concentration of the compound in the medium. Using low-binding plasticware can be a consideration for highly sensitive assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of coumestrol. | 1. Degradation of coumestrol: The compound may have degraded in the stock solution or in the cell culture medium during the experiment. 2. Sub-optimal concentration: The actual concentration of active coumestrol may be lower than intended due to degradation or adsorption. | 1. Prepare fresh working solutions of coumestrol for each experiment from a properly stored, aliquoted stock. 2. Minimize light exposure to the media and cultures by working in a darkened biosafety cabinet and keeping plates covered. 3. Consider conducting a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint. 4. Perform a stability test of coumestrol in your specific cell culture medium (see Experimental Protocols section). |
| High variability between replicate wells or experiments. | 1. Uneven degradation: Differences in light exposure between wells or plates can lead to variable degradation rates. 2. Inaccurate pipetting of viscous stock solutions (e.g., DMSO). | 1. Ensure uniform handling of all plates and wells to minimize variations in light exposure. 2. When preparing working solutions, ensure the DMSO stock is fully thawed and vortexed gently. When adding to media, vortex immediately to ensure proper dispersion. |
| Unexpected cytotoxicity observed. | 1. Formation of toxic degradation products. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. If degradation is suspected, try shorter incubation times or prepare fresh coumestrol solutions. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent control in all experiments. |
Data on Factors Affecting Coumestrol Stability
| Factor | Condition | Expected Impact on Coumestrol Stability | Reference |
| Light | Exposure to ambient light/UV | Decreased stability due to photodegradation | [2][3][4] |
| pH | Neutral to alkaline (typical of cell culture media) | Potential for decreased stability compared to acidic conditions | [1] |
| Serum (FBS) | Presence of serum | Increased stability by protecting against photodegradation | [3][4] |
| Temperature | 37°C (standard cell culture) | Promotes chemical degradation over time compared to refrigerated storage | General chemical kinetics |
Experimental Protocols
Protocol for Assessing Coumestrol Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of coumestrol in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Coumestrol standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Coumestrol-Spiked Medium:
-
Prepare a stock solution of coumestrol in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium (with and without serum) to a final concentration of coumestrol relevant to your experiments (e.g., 10 µM).
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Aliquot the coumestrol-spiked medium into sterile, light-protected tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At the t=0 time point, immediately process the sample as described below.
-
-
Sample Collection and Processing:
-
At each designated time point, remove an aliquot of the medium.
-
To precipitate proteins (especially from serum-containing medium), add three volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method for coumestrol quantification. A general method is provided below, but it should be optimized for your system.[5][6][7][8][9]
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 343 nm
-
Injection Volume: 20 µL
-
-
Create a standard curve using known concentrations of coumestrol to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of coumestrol remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining coumestrol versus time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing the stability of coumestrol in cell culture media.
Caption: Troubleshooting logic for inconsistent experimental results with coumestrol.
Caption: Simplified signaling pathways affected by coumestrol in various cell types.
References
- 1. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scienggj.org [scienggj.org]
- 8. Effective methods for increasing coumestrol in soybean sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Oral Bioavailability of Coumestans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the oral bioavailability of coumestans.
Frequently Asked Questions (FAQs)
1. What are the primary challenges associated with the oral bioavailability of coumestans?
Coumestans, a class of phytoestrogens, exhibit promising therapeutic potential. However, their clinical application is often hindered by poor oral bioavailability.[1][2] The main challenges include:
-
Low Aqueous Solubility: Coumestans are inherently hydrophobic, leading to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: Following absorption, coumestans undergo significant metabolism in the intestinal wall and liver before reaching systemic circulation.[1][3] This rapid breakdown reduces the amount of active compound available.
-
Rapid Systemic Clearance: Once in the bloodstream, coumestans are quickly cleared from the body, further limiting their therapeutic window.[4]
-
Formulation Difficulties: Developing effective oral dosage forms that can overcome the solubility and metabolism issues is a significant challenge.[1][2]
2. What are some common formulation strategies to improve the oral bioavailability of coumestans?
Several formulation strategies can be employed to enhance the oral bioavailability of these compounds:
-
Nanoparticle-based delivery systems: Encapsulating coumestans in nanoparticles can protect them from degradation in the GI tract and enhance their absorption.[5][6]
-
Solid dispersions: Dispersing coumestans in a water-soluble carrier can improve their dissolution rate.[7]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with coumestans, increasing their solubility and stability.[7]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like coumestans.[7]
3. What in vitro models are suitable for assessing the permeability of coumestans?
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of compounds. These cells differentiate to form a monolayer with tight junctions, mimicking the intestinal barrier.[3]
4. Which analytical techniques are recommended for quantifying coumestans in biological samples?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the quantification of coumestans in various biological matrices.[8][9] For rapid screening, micellar thin-layer chromatography (TLC) can also be a useful technique.[9]
Troubleshooting Guides
Issue 1: Low and variable oral bioavailability in animal studies.
-
Possible Cause 1: Poor dissolution of the coumestan in the gastrointestinal tract.
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanocrystallization of the this compound powder can increase the surface area for dissolution.
-
Formulation Enhancement: Consider formulating the this compound as a solid dispersion, a lipid-based formulation (e.g., SEDDS), or in a complex with cyclodextrins to improve solubility.[7]
-
Solubility Testing: Perform solubility studies in simulated gastric and intestinal fluids to assess the effectiveness of the formulation strategy.
-
-
-
Possible Cause 2: Extensive first-pass metabolism.
-
Troubleshooting:
-
Co-administration with a bioenhancer: Piperine, an alkaloid from black pepper, is a known inhibitor of metabolic enzymes and can be co-administered to reduce the first-pass metabolism of coumestans.[4][10]
-
Route of Administration Comparison: As a control, administer the this compound intravenously to determine its absolute bioavailability and the extent of first-pass metabolism.
-
-
Issue 2: Difficulty in detecting and quantifying coumestans in plasma samples.
-
Possible Cause 1: Inefficient extraction from the biological matrix.
-
Troubleshooting:
-
Optimize Extraction Method: Experiment with different extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Test various organic solvents with different polarities to find the most efficient one for your specific this compound.
-
Sample Preparation: Ensure proper homogenization of the sample. For non-polar compounds, the addition of anhydrous sodium sulfate during homogenization can improve extraction efficiency.[11]
-
-
-
Possible Cause 2: Low concentration of the analyte due to rapid metabolism and clearance.
-
Troubleshooting:
-
Increase Analytical Sensitivity: Utilize a more sensitive analytical instrument or optimize the parameters of your current method (e.g., for MS detection, optimize ionization and fragmentation).
-
Use of a Surrogate Analyte: For mass spectrometry-based methods, consider using a stable-isotope-labeled version of the this compound as a surrogate analyte for more accurate quantification, especially when analyte-free matrix is unavailable.[12]
-
-
Quantitative Data Summary
Table 1: Factors Influencing Oral Bioavailability of Natural Products
| Factor | Description | Impact on Coumestans | Reference |
| Physicochemical Properties | |||
| Solubility | The ability of a substance to dissolve in a solvent. | Low aqueous solubility is a major limiting factor. | [1][2][13] |
| Permeability | The ability of a molecule to pass through biological membranes. | Generally lipophilic, but solubility-permeability interplay must be considered. | [14][15] |
| Molecular Size | The mass of the molecule. | Smaller molecules generally have better absorption. | [13] |
| Physiological Factors | |||
| First-Pass Metabolism | Drug metabolism in the gut wall and liver before reaching systemic circulation. | Coumestans undergo extensive first-pass metabolism. | [1][3] |
| GI Transit Time | The time a substance spends in the gastrointestinal tract. | Can influence the extent of dissolution and absorption. | [16] |
| Presence of Food | Food can alter GI pH, motility, and interact with the drug. | Can affect absorption, but specific effects on coumestans need investigation. | [13] |
| Formulation Factors | |||
| Dosage Form | The physical form of the drug (e.g., tablet, capsule, solution). | Can be optimized to improve dissolution and absorption. | [16] |
| Excipients | Inactive ingredients in the formulation. | Can enhance solubility, stability, and permeability. | [13] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Prepare a solution of the this compound in a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the this compound solution to the apical (AP) side of the Transwell® insert.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
To assess efflux, add the this compound solution to the BL side and collect samples from the AP side.
-
-
Sample Analysis: Quantify the concentration of the this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
References
- 1. Emerging Coumestans in Cancer Therapy With Mechanistic Insights and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. advancechemjournal.com [advancechemjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. env.go.jp [env.go.jp]
- 12. cstti.com [cstti.com]
- 13. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 14. Oral Bioavailability Challenges of Natural Products Used in Cancer Chemoprevention [manu56.magtech.com.cn]
- 15. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
Technical Support Center: Interpreting Complex NMR Spectra of Novel Coumestan Derivatives
Welcome to the technical support center for the analysis of novel coumestan derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for this compound derivatives.
Q1: My ¹H NMR spectrum shows broad peaks, making it difficult to interpret coupling patterns. What are the likely causes and solutions?
A: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of peak broadening. Solution: Manually shim the magnetic field or use an automated shimming routine on your spectrometer. If the problem persists, the sample itself might be the issue.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes line broadening.[1] Solution: Dilute your sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended.[2]
-
Presence of Particulate Matter: Undissolved material or dust in your NMR tube will disrupt the magnetic field homogeneity. Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3][4]
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, consider treating your sample with a chelating agent.
Q2: I have a very low signal-to-noise (S/N) ratio in my spectra, especially for ¹³C NMR. How can I improve this?
A: A low S/N ratio is a common challenge, particularly with scarce natural products like novel coumestans.[5] Here are several ways to enhance it:
-
Increase the Number of Scans: The S/N ratio is proportional to the square root of the number of scans. To double the S/N, you must quadruple the number of scans.
-
Optimize Sample Concentration: For ¹³C NMR, a higher concentration is often necessary. Aim for a saturated solution if possible, without causing viscosity-related line broadening.[2]
-
Use a High-Field Spectrometer: Higher magnetic field strengths provide greater sensitivity.
-
Cryoprobe Technology: If available, using a cryoprobe can dramatically increase the S/N ratio, allowing for the analysis of much smaller sample quantities.
-
Proper Probe Tuning and Matching: Ensure the NMR probe is correctly tuned and matched for your specific sample and solvent. An untuned probe can lead to significant signal loss.[6]
Q3: The aromatic region of my ¹H NMR spectrum is very crowded with overlapping signals. How can I resolve these?
A: Overlapping signals in the aromatic region are common for polycyclic compounds like coumestans.[7] Here are some strategies to resolve them:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[1]
-
Higher Field Spectrometer: A spectrometer with a higher magnetic field will increase the chemical shift dispersion, spreading the signals further apart.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment helps identify which protons are coupled to each other, allowing you to trace out spin systems even in crowded regions.
-
TOCSY (Total Correlation Spectroscopy): This can reveal entire spin systems, showing correlations between protons that are multiple bonds apart within a coupled network.
-
-
Selective 1D Experiments: Techniques like 1D-NOESY or selective 1D-TOCSY can be used to irradiate a specific proton and observe which other protons are spatially close or part of the same spin system, respectively.
Q4: I am unsure about the assignment of quaternary carbons in my ¹³C NMR spectrum. Which experiment is best for this?
A: Quaternary carbons are often weak in standard ¹³C NMR spectra and do not show up in DEPT or HSQC experiments. The best experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) . This experiment shows correlations between protons and carbons that are two to three bonds away.[8] By observing correlations from known protons to a quaternary carbon, you can confidently assign its position in the molecule.
Q5: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons in my this compound derivative?
A: These protons are often broad and can be difficult to assign definitively. A simple method to confirm their presence is a D₂O exchange experiment .[1]
-
Procedure: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum.
-
Result: The labile -OH or -NH protons will exchange with the deuterium from D₂O, and their corresponding signals will disappear or significantly decrease in intensity in the new spectrum.
Data Presentation: Typical NMR Data for this compound Derivatives
The following tables summarize typical chemical shift ranges for the this compound scaffold. Note that these values can be influenced by the solvent and the nature of substituents.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core
| Proton | Chemical Shift Range (ppm) | Multiplicity (Typical) |
| H-1 | 7.0 - 7.8 | d |
| H-2 | 6.8 - 7.5 | d or dd |
| H-3 | 7.2 - 7.9 | t or dd |
| H-4 | 7.8 - 8.5 | d or dd |
| H-7 | 6.5 - 7.2 | d |
| H-8 | 6.7 - 7.4 | dd |
| H-9 | 7.5 - 8.2 | d |
| H-10a | - | - |
| H-11a | - | - |
| H-12 | 7.5 - 8.3 | s |
Note: Chemical shifts are referenced to TMS at 0 ppm. Values are approximate and can vary based on substitution patterns.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core
| Carbon | Chemical Shift Range (ppm) |
| C-1 | 115 - 125 |
| C-2 | 120 - 130 |
| C-3 | 125 - 135 |
| C-4 | 110 - 120 |
| C-4a | 150 - 160 |
| C-6 | 155 - 165 (C=O) |
| C-6a | 110 - 120 |
| C-6b | 150 - 160 |
| C-7 | 95 - 105 |
| C-8 | 120 - 130 |
| C-9 | 115 - 125 |
| C-10a | 150 - 160 |
| C-11a | 100 - 110 |
| C-12 | 140 - 150 |
Note: Chemical shifts are referenced to TMS at 0 ppm. The carbonyl carbon (C-6) is typically the most downfield signal.[9][10]
Table 3: Typical Proton-Proton Coupling Constants (J, Hz)
| Coupling | Typical Value (Hz) |
| ³J (ortho, aromatic) | 7.0 - 9.0 |
| ⁴J (meta, aromatic) | 2.0 - 3.0 |
| ⁵J (para, aromatic) | < 1.0 |
Experimental Protocols
Sample Preparation for NMR
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[3][4]
-
Determine Solubility: Test the solubility of your this compound derivative in a small vial using non-deuterated solvents first to find a suitable one (e.g., chloroform, methanol, acetone, DMSO).
-
Weigh the Sample: For a standard 5 mm NMR tube, weigh out:
-
¹H NMR: 5-25 mg
-
¹³C NMR: 25-100 mg (or a saturated solution)
-
-
Dissolve the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the corresponding deuterated solvent (e.g., CDCl₃, CD₃OD, acetone-d₆, DMSO-d₆).
-
Filter the Sample: To remove any particulate matter, filter the solution through a small, tightly packed plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol for a Standard ¹H-¹H COSY Experiment
The COSY experiment is fundamental for identifying proton-proton coupling networks.
-
Acquire a Standard ¹H Spectrum: First, run a standard high-quality 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
Set Up the COSY Experiment:
-
Use a standard cosygpppqf (or similar) pulse sequence.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans per increment to 8 or 16, depending on the sample concentration.
-
Set the number of increments in the indirect dimension (t₁) to 256 or 512. A larger number will provide better resolution in F1 but will increase the experiment time.
-
Use a relaxation delay of 1-2 seconds.
-
-
Acquisition and Processing:
-
The total experiment time will depend on the parameters set.
-
After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell).
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce artifacts. The resulting plot will show the 1D spectrum on the diagonal and cross-peaks off the diagonal indicating J-coupling.
-
Protocol for HSQC and HMBC Experiments
HSQC identifies direct one-bond C-H correlations, while HMBC identifies long-range (2-3 bond) C-H correlations.
-
Acquire ¹H and ¹³C Spectra: Obtain standard 1D spectra for both nuclei to determine their respective spectral widths.
-
Set Up the HSQC Experiment:
-
Use a phase-sensitive, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) to distinguish between CH/CH₃ (positive) and CH₂ (negative) signals.
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
The number of scans should be a multiple of 2 or 4.
-
Set the number of increments in F1 to 128 or 256.
-
The one-bond coupling constant (¹J_CH) is typically set to an average value of 145 Hz.
-
-
Set Up the HMBC Experiment:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The long-range coupling constant (ⁿJ_CH) is optimized for values between 4-10 Hz. A common compromise is 8 Hz.[8]
-
-
Processing:
-
Perform a 2D Fourier transform with appropriate window functions.
-
Phase the spectra.
-
The resulting plots will show correlations as cross-peaks between the proton and carbon chemical shifts.
-
Mandatory Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Coumestans
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of coumestans.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of coumestans, providing potential causes and recommended actions.
Issue 1: Weak or inconsistent signal for coumestan analytes.
-
Potential Cause: Significant ion suppression due to co-eluting matrix components.
-
Recommended Actions:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Solid Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) at removing matrix components that cause ion suppression. For complex matrices like plasma or tissue homogenates, a more rigorous SPE protocol or a multi-step cleanup approach may be necessary.[1][2]
-
Improve Chromatographic Separation: Modify the LC method to better separate the this compound peak from interfering matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase. Ultra-High-Performance Liquid Chromatography (UHPLC) can provide better resolution and reduce co-elution.[3]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[4]
-
Check Instrument Parameters: Ensure that the mass spectrometer settings, such as ion source parameters (e.g., temperature, gas flows), are optimized for this compound analysis.[5]
-
Issue 2: Poor reproducibility of results.
-
Potential Cause: Inconsistent matrix effects between samples or variable recovery during sample preparation.
-
Recommended Actions:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for your this compound of interest is the most effective way to compensate for variability in both matrix effects and sample preparation.[1][6] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more consistent analyte-to-IS ratio.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation of sample preparation can help improve consistency.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for consistent matrix effects across the sample set.[4]
-
Issue 3: Peak shape issues (e.g., tailing, fronting, or splitting).
-
Potential Cause: Co-eluting matrix components interfering with the chromatography, column degradation, or inappropriate injection solvent.
-
Recommended Actions:
-
Improve Sample Cleanup: As with signal suppression, a more effective sample preparation method can remove the interfering compounds causing poor peak shape.
-
Check Column Health: A void in the column or a contaminated frit can lead to peak splitting.[7] Flush the column or replace it if necessary.
-
Optimize Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Injecting in a solvent that is too strong can cause peak distortion.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds present in the sample matrix.[1] In the context of this compound analysis, endogenous substances from the sample (e.g., phospholipids and salts in plasma, or pigments and sugars in plant extracts) can co-elute with the this compound analytes and interfere with their ionization in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[9]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify at which points in the chromatogram ion suppression or enhancement occurs. A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Dips or peaks in the baseline signal of the infused this compound indicate regions of ion suppression or enhancement, respectively.[10]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. The response of a this compound standard spiked into a blank matrix extract (post-extraction) is compared to the response of the same standard in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[9]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
The optimal sample preparation technique depends on the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing matrix components, particularly phospholipids.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT but can have variable recovery for more polar analytes.
-
Solid Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of interfering compounds.[12] For coumestans, a reverse-phase sorbent (e.g., C18) is commonly used. A well-developed SPE method can significantly reduce matrix effects and improve the reliability of the analysis.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
It is highly recommended to use a SIL-IS for quantitative LC-MS/MS analysis whenever possible, especially when dealing with complex matrices. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in matrix effects and recovery, leading to more accurate and precise results.[1][6]
Experimental Protocols
Detailed Solid Phase Extraction (SPE) Protocol for Coumestans from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.[13]
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., by dilution with buffer or protein precipitation).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[13]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.[14]
-
A second wash with a non-polar solvent like hexane can be used to remove lipids.
-
-
Elution:
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Typical LC-MS/MS Parameters for Coumestrol Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid[15] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid[15] |
| Gradient | A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the coumestans. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for coumestans.[15] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for each this compound analyte and internal standard need to be optimized. |
Quantitative Data Summary
The following table summarizes recovery data for coumestrol from a plant matrix, which can be indicative of the efficiency of an extraction method.
| Analyte | Matrix | Spiked Concentration (mg/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Coumestrol | Lucerne | 0.025 | 96.1 | 7.2 |
| Coumestrol | Lucerne | 0.050 | 88.5 | 4.5 |
Data adapted from a study on the determination of coumestrol in lucerne by UHPLC-MS.[15]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. biocompare.com [biocompare.com]
- 13. youtube.com [youtube.com]
- 14. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lmaleidykla.lt [lmaleidykla.lt]
strategies to enhance the stability of Coumestan stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Coumestan stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the specific this compound and the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing highly concentrated stock solutions of Coumestrol, a prevalent this compound, at approximately 25 mg/mL.[1] For applications requiring a less polar organic solvent, methanol and ethanol are also suitable and have been used for preparing standard solutions for analytical purposes like HPLC.[2][3] When preparing a stock solution, it is good practice to dissolve the crystalline solid in the chosen solvent and purge with an inert gas to remove oxygen.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions should be stored under specific conditions. For long-term storage, it is recommended to store DMSO-based stock solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[4] It is crucial to protect solutions from light to prevent photodegradation.[5] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]
Q3: How long is a solid this compound compound stable?
A3: When stored as a crystalline solid at -20°C, Coumestrol is stable for at least four years.[1]
Troubleshooting Guide
Issue 1: My this compound stock solution has changed color (e.g., turned yellow/brown).
-
Potential Cause: This is often an indication of oxidation. Coumestans, like other phenolic compounds, are susceptible to oxidative degradation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, and high pH.
-
Solution:
-
Prevent Oxidation: When preparing fresh stock solutions, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.[1]
-
Protect from Light: Store stock solution vials in the dark, for example, by wrapping them in aluminum foil or using amber vials.
-
Use Antioxidants: For aqueous-based working solutions, consider the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to inhibit oxidative processes. Phytoestrogens, in general, are known to be susceptible to oxidation, and antioxidants can help mitigate this.
-
Discard and Prepare Fresh: If a color change is observed, it is best to discard the solution and prepare a fresh stock to ensure the integrity of your experiments.
-
Issue 2: I am observing a precipitate in my thawed this compound stock solution.
-
Potential Cause: Precipitation can occur if the concentration of the this compound exceeds its solubility in the solvent at a lower temperature. It can also happen if the solvent has partially evaporated during storage, thereby increasing the concentration.
-
Solution:
-
Gentle Warming and Vortexing: Before use, allow the vial to warm to room temperature and then vortex thoroughly to try and redissolve the precipitate.
-
Check for Solvent Evaporation: Weigh the vial before and after storage to check for any significant loss of solvent. If evaporation is an issue, ensure vials are sealed tightly.
-
Prepare a More Dilute Stock: If precipitation is a recurring problem, consider preparing a slightly more dilute stock solution.
-
Issue 3: My experimental results are inconsistent, suggesting the concentration of my stock solution is not stable.
-
Potential Cause: A decline in the effective concentration of your this compound stock solution is likely due to degradation. The primary degradation pathways for Coumestans and related phytoestrogens are oxidation, photodegradation, and hydrolysis (especially at high pH).
-
Solution:
-
Follow Strict Storage Protocols: Ensure your stock solutions are stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light.[4]
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated warming and cooling.
-
Control pH of Working Solutions: For aqueous working solutions, maintain a slightly acidic to neutral pH (pH 4-7) to prevent alkaline hydrolysis, a known degradation pathway for phenolic compounds.[7]
-
Perform Regular Quality Control: If you suspect instability, you can perform a quality control check using an analytical method like HPLC to verify the concentration and purity of your stock solution against a freshly prepared standard.
-
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data related to this compound (specifically Coumestrol) solubility and stability.
Table 1: Solubility of Coumestrol
| Solvent | Approximate Solubility | Reference |
| DMSO | 25 mg/mL | [1] |
| Methanol | Soluble (used for HPLC standards) | [2] |
| Ethanol | Soluble (used for HPLC standards) | [3] |
Table 2: Recommended Storage and Stability of Coumestrol
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [4] |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Preparation: Dispense the required volume of high-purity, anhydrous DMSO into a glass vial. To minimize oxidation, gently bubble an inert gas (e.g., argon or nitrogen) through the solvent for 5-10 minutes.
-
Dissolution: Add the DMSO to the tube containing the solid this compound. Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess this compound Stability
A forced degradation study is essential for understanding the stability of a drug substance.[8] This protocol outlines a typical workflow.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions in parallel with a control sample stored at -80°C.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours (in solid and solution form).
-
Photodegradation: Expose to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acid and base-treated samples. Analyze all samples, including the control, using a stability-indicating analytical method like HPLC with a UV or mass spectrometry detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A stable compound will show minimal degradation. The appearance of new peaks indicates the formation of degradation products. The goal is to identify conditions that cause degradation and to develop analytical methods that can resolve the parent compound from its degradants.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified Coumestrol signaling pathway in cancer cells.
References
- 1. The Influence of Coumestrol on Sphingolipid Signaling Pathway and Insulin Resistance Development in Primary Rat Hepatocytes [mdpi.com]
- 2. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative in vitro metabolism of the soy phytoestrogens daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. acdlabs.com [acdlabs.com]
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Activity of Coumestans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of various coumestans, a class of natural phytoestrogens. The performance of Coumestrol, Wedelolactone, Psoralidin, and Glycyrol is evaluated against established anti-inflammatory agents, Indomethacin and Dexamethasone. Supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to aid in the validation and assessment of these compounds for potential therapeutic development.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the anti-inflammatory efficacy of different coumestans and standard drugs.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| Glycyrol | Mouse | 30 mg/kg | i.p. | Not Specified | Reduced paw thickness | [1] |
| 100 mg/kg | i.p. | Not Specified | Reduced paw thickness | [1] | ||
| Indomethacin | Rat | 10 mg/kg | p.o. | 2 | 54% | [2] |
| 3 | 54% | [2] | ||||
| 4 | 54% | [2] | ||||
| 5 | 33% | [2] | ||||
| Rat | 20 mg/kg | s.c. | Not Specified | Significant | [3] |
Table 2: Efficacy in LPS-Induced Inflammation Model
| Compound | Animal Model | Dose | Route of Administration | Cytokine Measured | % Reduction | Reference |
| Psoralidin | Mouse | 5 mg/kg | p.o. | TNF-α, IL-1β, IL-6 | Marked downregulation | [4] |
| 50 mg/kg | p.o. | TNF-α, IL-1β, IL-6 | Marked downregulation | [4] | ||
| Dexamethasone | Rat | 1 mg/kg | i.p. | TNF-α, IL-1β | Significant | [5] |
| Mouse | Not Specified | Not Specified | TNF-α | Significant | [6] |
Table 3: Efficacy in DSS-Induced Colitis Model
| Compound | Animal Model | Dose | Route of Administration | Parameter | Result | Reference |
| Wedelolactone | Rat | 50 mg/kg/day | Not Specified | Colitis Score | 5.02 (out of 10) | [7] |
| 100 mg/kg/day | Not Specified | Colitis Score | 2.00 (out of 10) | [7] | ||
| 100 mg/kg | Not Specified | MPO Activity | Significant decrease | [7] | ||
| Control (DSS only) | - | - | Colitis Score | 9.33 (out of 10) | [7] |
Table 4: Efficacy in STZ-Induced Diabetic Retinopathy Model
| Compound | Animal Model | Dose | Route of Administration | Cytokine Measured | Result | Reference |
| Coumestrol | Rat | 10 mg/kg | Not Specified | IL-6, TNF-α, CRP | Dose-dependent reduction | [8][9] |
| 50 mg/kg | Not Specified | IL-6, TNF-α, CRP | Dose-dependent reduction | [8][9] | ||
| 100 mg/kg | Not Specified | IL-6, TNF-α, CRP | Dose-dependent reduction | [8][9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats or mice.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline is administered into the right hind paw of the animals.
-
Treatment: Test compounds (Coumestans or alternatives) are typically administered intraperitoneally (i.p.) or orally (p.o.) at specified doses prior to or shortly after carrageenan injection. A control group receives the vehicle only.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the systemic anti-inflammatory effects of compounds.
-
Animals: Mice or rats.
-
Induction of Inflammation: Animals are injected intraperitoneally (i.p.) with LPS (e.g., 5 mg/kg).
-
Treatment: Test compounds are administered, often orally (p.o.) or i.p., before or after the LPS challenge.
-
Assessment of Inflammation: At a predetermined time point after LPS injection (e.g., 12 hours or 1 week), blood and/or tissue samples are collected.
-
Data Analysis: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured in serum or tissue homogenates using ELISA or other immunoassays.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics inflammatory bowel disease.
-
Animals: Rats or mice.
-
Induction of Colitis: Animals are provided with drinking water containing DSS (e.g., 5% w/v) for a specified period (e.g., 7 days).
-
Treatment: Test compounds are administered daily, typically via oral gavage.
-
Assessment of Colitis: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study, colonic tissues are collected for histological analysis and measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Data Analysis: DAI scores, histological scores, and MPO activity are compared between treated and control groups.
Streptozotocin (STZ)-Induced Diabetic Retinopathy
This model is used to study the inflammatory component of diabetic complications.
-
Animals: Rats.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) is administered to induce diabetes.
-
Treatment: After the onset of diabetes, animals are treated with the test compound for a specified duration.
-
Assessment of Retinopathy: Retinal tissues are collected for analysis.
-
Data Analysis: Levels of inflammatory markers such as IL-6, TNF-α, and C-reactive protein (CRP) in the retinal tissue or cell supernatant are quantified using methods like ELISA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by coumestans and a typical experimental workflow for evaluating anti-inflammatory activity.
References
- 1. Anti-inflammatory effects of glycyrol isolated from Glycyrrhiza uralensis in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 4. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumestrol mitigates retinal cell inflammation, apoptosis, and oxidative stress in a rat model of diabetic retinopathy via activation of SIRT1 | Aging [aging-us.com]
- 9. Coumestrol mitigates retinal cell inflammation, apoptosis, and oxidative stress in a rat model of diabetic retinopathy via activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Coumestrol's Interaction with Estrogen Receptor Alpha: A Comparative Molecular Docking Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of coumestrol, a naturally occurring coumestan, with the estrogen receptor alpha (ERα). Drawing upon a range of molecular docking studies, we present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to offer a thorough understanding of coumestrol's potential as a modulator of ERα activity.
Comparative Binding Affinity Analysis
Molecular docking simulations have been widely employed to elucidate the binding interactions between coumestrol and ERα. The data consistently demonstrates that coumestrol exhibits a notable affinity for ERα, although generally weaker than the endogenous ligand, 17β-estradiol. The following table summarizes key binding parameters from various computational studies, offering a comparative perspective against other phytoestrogens and steroidal estrogens.
| Compound | Receptor | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Key Amino Acid Interactions |
| Coumestrol | ERα | - | -9.8 | 29.38 | Glu353, Arg394, His524 |
| 17β-Estradiol | ERα | - | -11.2 | 2.0 | Glu353, Arg394, His524 |
| Genistein | ERα | - | -9.2 | - | - |
| Daidzein | ERα | - | -8.5 | - | - |
| 4-Methoxycoumestrol | ERα | Lower than Coumestrol | Higher than Coumestrol | - | - |
| Psoralen | ERα | Higher than Coumestrol | Lower than Coumestrol | - | - |
| Isopsoralen | ERα | Higher than Coumestrol | Lower than Coumestrol | - | - |
Note: The docking scores, binding energies, and inhibition constants are compiled from multiple studies and may have been determined using different software and force fields. Direct comparison should be made with caution. A lower docking score and binding energy, and a lower inhibition constant generally indicate a stronger binding affinity.
Studies have shown that coumestrol, like other phytoestrogens, often displays a higher binding affinity for ERβ compared to ERα[1][2][3]. For instance, one study reported a higher inhibition constant (Ki) for the coumestrol-ERα complex in comparison to the coumestrol-ERβ complex, suggesting a stronger affinity for ERβ[2]. The binding of coumestrol to ERα is characterized by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the ligand-binding pocket, such as Glu353, Arg394, and His524, which are also crucial for the binding of the natural ligand, 17β-estradiol[1].
Experimental Protocols: Molecular Docking Workflow
The following protocol outlines a generalized workflow for performing molecular docking studies of coumestrol with ERα, synthesized from methodologies reported in the scientific literature[1][2][4].
1. Protein Preparation:
-
Source: The three-dimensional crystal structure of the human estrogen receptor alpha (ligand-binding domain) is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1X7E.
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER. The protein is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure: The 3D structure of coumestrol is obtained from a chemical database like PubChem or constructed using molecular modeling software.
-
Optimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Torsional degrees of freedom are defined to allow for flexibility during docking.
3. Molecular Docking Simulation:
-
Software: Autodock, Molegro Virtual Docker, or similar software is used for the docking calculations[4].
-
Grid Box Definition: A grid box is defined around the active site of ERα, encompassing the key amino acid residues known to be involved in ligand binding. The dimensions and center of the grid box are crucial parameters.
-
Docking Algorithm: A genetic algorithm or a similar stochastic search method is employed to explore the conformational space of the ligand within the defined active site. Multiple docking runs are performed to ensure the reliability of the results.
-
Scoring Function: The binding poses of the ligand are evaluated and ranked based on a scoring function that estimates the binding free energy of the protein-ligand complex.
4. Analysis of Results:
-
Pose Selection: The docked poses are clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.
-
Validation: The docking protocol can be validated by redocking the co-crystallized ligand into the protein's active site and comparing the predicted pose with the experimental structure.
Estrogen Receptor Alpha Signaling Pathway
Coumestrol, as a phytoestrogen, exerts its biological effects by binding to estrogen receptors and modulating the transcription of target genes. The following diagram illustrates the classical genomic signaling pathway of estrogen receptor alpha.
Upon entering the cell, coumestrol binds to the inactive ERα, which is typically complexed with heat shock proteins (HSPs) like HSP90 in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of the HSPs and the activation of ERα. The activated receptor then translocates to the nucleus, where it dimerizes. This ERα dimer subsequently binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. The binding of the ERα dimer to EREs, along with the recruitment of co-activator proteins, initiates the transcription of these genes, ultimately leading to a physiological response.
References
- 1. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the structural stability of coumestrol with human estrogen receptor α and β subtypes: a combined approach involving docking and molecular dynamics simulation studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Coumestans in Steroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural similarity of phytoestrogens, such as coumestans, to endogenous steroid hormones presents a significant challenge to the accuracy of steroid immunoassays. This guide provides an objective comparison of the potential cross-reactivity of coumestans, focusing on coumestrol, in steroid immunoassays. While direct quantitative cross-reactivity data in specific commercial immunoassays is limited in publicly available literature, the high binding affinity of coumestrol to estrogen receptors serves as a strong indicator of potential interference.
Potential for Cross-Reactivity: A Data-Driven Perspective
Coumestrol, a prominent coumestan found in various plants, exhibits a high affinity for estrogen receptors (ERs), directly competing with estradiol for binding. This competitive binding is the underlying mechanism for its potential cross-reactivity in steroid immunoassays that utilize anti-estradiol antibodies. The following table summarizes the relative binding affinity (RBA) of coumestrol to estrogen receptors compared to 17β-estradiol, highlighting its potential to interfere with estradiol measurement.
| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (%) vs. 17β-Estradiol | Reference |
| Coumestrol | ER-α | 94 | [1] |
| Coumestrol | ER-β | 185 | [1] |
| 17β-Estradiol | ER-α | 100 | [1] |
| 17β-Estradiol | ER-β | 100 | [1] |
This high relative binding affinity, particularly for ER-β, underscores the likelihood that coumestrol can be recognized by antibodies raised against estradiol, leading to falsely elevated results in immunoassays.[1]
Visualizing Immunoassay Interference
The following diagrams illustrate the principle of a competitive immunoassay and the workflow for assessing cross-reactivity.
Caption: Competitive immunoassay principle and interference.
Caption: Workflow for assessing cross-reactivity.
Experimental Protocols
A standardized protocol is crucial for accurately determining the cross-reactivity of a compound in a steroid immunoassay. Below is a detailed methodology for such an experiment.
Objective: To determine the percent cross-reactivity of coumestrol in a competitive immunoassay for a specific steroid (e.g., estradiol).
Materials:
-
Immunoassay Kit: A commercially available competitive immunoassay (e.g., ELISA, RIA, chemiluminescence immunoassay) for the target steroid.
-
Target Steroid Standard: A certified reference standard of the steroid being assayed (e.g., 17β-estradiol).
-
Test Compound (Cross-Reactant): High-purity coumestrol.
-
Steroid-Free Matrix: Serum or plasma that has been stripped of endogenous steroids (e.g., by charcoal stripping).
-
Assay Buffer: As provided in the immunoassay kit or a compatible buffer.
-
Microplate reader or appropriate detector: Depending on the immunoassay format.
-
Precision pipettes and general laboratory equipment.
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standards of the target steroid in the steroid-free matrix according to the immunoassay kit's instructions. This will be used to generate a standard curve.
-
-
Preparation of Cross-Reactant Solutions:
-
Prepare a stock solution of coumestrol in a suitable solvent (e.g., ethanol or DMSO) and then create a series of dilutions in the steroid-free matrix. The concentration range should be wide enough to potentially cause a measurable effect in the assay.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's protocol for the competitive immunoassay.
-
In separate wells of the microplate, add the prepared steroid standards, the coumestrol dilutions (in place of the standard), and a blank control (steroid-free matrix only).
-
Add the enzyme- or radio-labeled steroid and the specific antibody to all wells as instructed.
-
Incubate the plate to allow for competitive binding.
-
Perform the necessary washing steps to remove unbound components.
-
Add the substrate (for enzyme immunoassays) and stop the reaction.
-
Measure the signal (e.g., absorbance, fluorescence, radioactivity) using the appropriate detector.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal intensity against the concentration of the target steroid standards.
-
For each dilution of coumestrol, determine the "apparent concentration" of the target steroid by interpolating its signal from the standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Steroid / Concentration of Coumestrol) x 100
-
Interpretation of Results:
A higher percentage of cross-reactivity indicates a greater potential for the test compound to interfere with the immunoassay. It is important to note that clinically significant interference depends not only on the percent cross-reactivity but also on the physiological or pharmacological concentrations of the interfering substance.[2][3][4]
Conclusion
References
- 1. Frontiers | Is coumestrol a natural beneficial compound or a hazardous agent? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction [pubmed.ncbi.nlm.nih.gov]
- 4. labogids.sintmaria.be [labogids.sintmaria.be]
Unraveling the Estrogenic Effects of Coumestans: A Comparative Guide to Reproducibility Across Studies
For Researchers, Scientists, and Drug Development Professionals
The phytoestrogen coumestrol, a prominent member of the coumestan family, has garnered significant attention for its estrogenic activity. However, the reported potency and effects of coumestrol often vary between studies, leading to questions about the reproducibility of its biological actions. This guide provides a comprehensive comparison of the estrogenic effects of coumestrol across different experimental settings, offering a critical overview of the available quantitative data and methodologies to aid researchers in interpreting and designing future studies.
Quantitative Comparison of Coumestrol's Estrogenic Activity
The estrogenic activity of coumestrol has been assessed using a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data from multiple studies, providing a comparative view of its potency.
Table 1: In Vitro Estrogenic Activity of Coumestrol
| Assay Type | Cell Line | Endpoint | Coumestrol EC50/IC50 | 17β-Estradiol EC50/IC50 | Relative Potency (Coumestrol vs. E2) | Reference |
| Estrogen Receptor Binding (ERα) | Rat Uterine Cytosol | Competitive Binding (IC50) | Not specified | Not specified | RBA: 94% | [1] |
| Estrogen Receptor Binding (ERβ) | Rat Uterine Cytosol | Competitive Binding (IC50) | Not specified | Not specified | RBA: 185% | [1] |
| Estrogen Receptor Binding (ERα) | Human ERα | Fluorescence Polarization (Kd) | 32.66 µM | Not specified | - | [2][3] |
| Estrogen Receptor Binding (ERβ) | Human ERβ | Fluorescence Polarization (Kd) | 36.14 µM | Not specified | - | [2][3] |
| ERE-Luciferase Reporter | VM7Luc4E2 | Luciferase Activity (EC50) | ~10 nM | ~10 pM | ~0.1% | [4] |
| MCF-7 Cell Proliferation | MCF-7 | Cell Growth (EC50) | 3 x 10⁻⁸ M | 2 x 10⁻¹¹ M | ~0.07% | [5] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; RBA: Relative Binding Affinity.
Table 2: In Vivo Uterotrophic Activity of Coumestrol
| Animal Model | Administration Route | Dose Range | Endpoint | Outcome | Reference |
| Immature Ovariectomized Rat | Subcutaneous | 50-100 mg/kg | Uterine Wet Weight | Significant increase | [6] |
| Ovariectomized Mice | Subcutaneous | 5 mg/kg/day for 10 weeks | Uterine Weight | Significant increase | [6][7] |
| Ovariectomized Mice | Oral | 5 mg/kg/day for 10 weeks | Uterine Weight | No significant effect | [6][7] |
Experimental Protocols
The variability in the reported estrogenic effects of coumestrol can often be attributed to differences in experimental design. Below are detailed methodologies for key assays cited in this guide.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to the estrogen receptor.
-
Receptor Source: Estrogen receptors (ERα and ERβ) can be obtained from various sources, including rat uterine cytosol or recombinant human ER proteins.
-
Ligand: A constant concentration of radiolabeled 17β-estradiol is used.
-
Competitor: Increasing concentrations of the test compound (e.g., coumestrol) are added.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal or filtration.
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Seeding: Cells are seeded in multi-well plates at a specific density.
-
Treatment: After a period of hormone deprivation, cells are treated with various concentrations of the test compound (e.g., coumestrol) or 17β-estradiol as a positive control.
-
Incubation: Cells are incubated for a defined period, typically 6-7 days.
-
Quantification of Proliferation: Cell proliferation can be assessed using various methods, such as sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is calculated and compared to that of 17β-estradiol.
Uterotrophic Assay in Rodents
This in vivo assay is a standard method for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
-
Animal Model: Immature or surgically ovariectomized female rats or mice are used to ensure a low endogenous estrogen environment.
-
Acclimation: Animals are allowed to acclimate to the laboratory conditions.
-
Treatment: The test compound is administered daily for a set period (e.g., 3-7 days) via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., 17β-estradiol) are included.
-
Necropsy: On the day after the last treatment, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in assessing the estrogenic effects of coumestans, the following diagrams are provided.
Caption: Estrogen Receptor Signaling Pathway Activated by Coumestans.
Caption: Experimental Workflow for Assessing this compound Estrogenicity.
Discussion on Reproducibility
The data presented in this guide highlight that while coumestrol consistently demonstrates estrogenic activity, its reported potency can vary significantly. Several factors contribute to this variability:
-
Assay System: As shown in Table 1, the measured potency of coumestrol differs between binding assays, reporter gene assays, and cell proliferation assays. This is because each assay measures a different aspect of estrogenic action, from direct receptor interaction to a downstream cellular response.
-
Cell Line and Receptor Subtype: The relative expression of ERα and ERβ in a given cell line can influence the observed estrogenic response, as coumestans may exhibit differential affinity and activity at each receptor subtype.[1]
-
Experimental Conditions: Minor variations in experimental protocols, such as incubation times, serum components in cell culture media, and the specific endpoint measured, can all impact the outcome of an assay.
-
In Vivo vs. In Vitro: Discrepancies between in vitro and in vivo results are common due to factors such as metabolism, bioavailability, and distribution of the compound in a whole organism.[6][7] For instance, the route of administration in animal studies significantly impacts the observed uterotrophic effect of coumestrol.[6][7]
-
Agonist vs. Antagonist Activity: While generally considered an estrogen agonist, some studies suggest that coumestrol can also exhibit anti-estrogenic effects depending on the tissue and the presence of endogenous estrogens.[1]
Conclusion
The reproducibility of this compound's estrogenic effects is influenced by a multitude of factors related to the chosen experimental model and methodology. This comparative guide emphasizes the importance of considering the specific assay system and experimental conditions when evaluating and comparing data across different studies. For researchers and drug development professionals, a thorough understanding of these variables is crucial for accurately interpreting the biological activity of coumestans and for designing robust and reproducible experiments to further elucidate their therapeutic potential and potential risks. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for navigating the complexities of this compound estrogenicity.
References
- 1. Frontiers | Is coumestrol a natural beneficial compound or a hazardous agent? [frontiersin.org]
- 2. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Coumestan vs. Estradiol: A Comparative Analysis of Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of coumestan, a type of phytoestrogen, and estradiol, the primary endogenous estrogen, to estrogen receptors (ER). The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.
Quantitative Binding Affinity Data
The binding affinities of this compound (represented by its most potent derivative, coumestrol) and 17β-estradiol to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) have been evaluated in multiple studies. The following table summarizes key quantitative data from competitive binding assays and other experimental evaluations.
| Compound | Receptor | Metric | Value | Reference |
| 17β-Estradiol | ERα | IC50 | 8 ± 4 nM | [1] |
| ERβ | IC50 | 2 nM | [2] | |
| ERα | EC50 (ERE Binding) | 0.03 µM | [3] | |
| ERβ | EC50 (ERE Binding) | 0.01 µM | [3] | |
| Coumestrol | ERα | IC50 | 20 ± 10 nM | [1] |
| ERβ | IC50 | Not explicitly stated, but affinity is higher than for ERα | [4][5] | |
| ERα | EC50 (ERE Binding) | 0.2 µM | [3] | |
| ERβ | EC50 (ERE Binding) | 0.025 µM | [3] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor in a competitive binding assay. A lower IC50 value indicates a higher binding affinity. EC50 (half-maximal effective concentration) for ERE (Estrogen Response Element) binding indicates the concentration required to achieve 50% of the maximal receptor binding to DNA.
Overall, the data consistently demonstrates that 17β-estradiol has a stronger binding affinity for both ERα and ERβ compared to coumestrol.[2] Notably, coumestrol exhibits a preferential binding to ERβ over ERα.[4][5]
Experimental Protocols
The determination of binding affinities for estrogen receptors is commonly performed using competitive radioligand binding assays. Below is a detailed methodology for a typical assay.
Estrogen Receptor Competitive Binding Assay Protocol
This protocol is designed to determine the relative binding affinities of test compounds for the estrogen receptor compared to 17β-estradiol.[6]
1. Preparation of Uterine Cytosol:
-
Uteri are obtained from female rats that have been ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels.[6]
-
The uterine tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]
-
The homogenate is centrifuged at a low speed (2,500 x g) to remove the nuclear fraction.[6]
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes to obtain the cytosolic fraction containing the estrogen receptors.[6]
-
The protein concentration of the cytosol is determined using a suitable protein assay.[7]
2. Competitive Binding Assay:
-
A constant concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) is incubated with the uterine cytosol.
-
Increasing concentrations of the unlabeled test compound (e.g., coumestrol) or unlabeled 17β-estradiol (for a standard curve) are added to compete with the radiolabeled estradiol for binding to the estrogen receptor.[7]
-
The reaction mixtures are incubated to reach equilibrium.
-
To separate the receptor-bound from the free radioligand, a dextran-coated charcoal (DCC) suspension is added. The charcoal adsorbs the free radioligand, while the larger receptor-bound complexes remain in the supernatant.
-
The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound [3H]-17β-estradiol) is measured using a liquid scintillation counter.
3. Data Analysis:
-
The concentration of the test chemical that inhibits 50% of the maximum binding of the radiolabeled estradiol is determined as the IC50 value.[6]
-
The relative binding affinity (RBA) of the test compound can be calculated by comparing its IC50 to that of 17β-estradiol.
Visualizations
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for estradiol and this compound upon binding to estrogen receptors.
Caption: Generalized signaling pathway of 17β-Estradiol.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Interaction of Coumarin Phytoestrogens with ERα and ERβ: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
Comparative Gene Expression Analysis of Cells Treated with Different Coumestans
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of different coumestans on gene expression in human cell lines. Coumestans, a class of phytoestrogens found in various plants, have garnered significant interest for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Understanding their impact on gene expression is crucial for elucidating their mechanisms of action and identifying potential drug development candidates.
This comparison focuses on two prominent coumestans: Coumestrol and Psoralidin . Due to the availability of public datasets, this guide presents a direct analysis of Coumestrol's effects on human trophoblast cells and an indirect comparison with the effects of Psoralidin on human osteosarcoma cells. While the cell types differ, this comparison provides valuable insights into the distinct and overlapping transcriptional responses to these related compounds.
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the key quantitative data from the cited studies, highlighting the significant gene expression changes induced by Coumestrol and Psoralidin.
Table 1: Gene Expression Changes in HTR8/SVneo Cells Treated with Coumestrol
-
Cell Line: HTR8/SVneo (Human extravillous trophoblast)
-
Treatment: 65µM Coumestrol for 24 hours
-
Methodology: Microarray (Affymetrix Clariom S)
-
Data Source: GEO Accession: GSE183072
| Gene Symbol | Regulation | Fold Change | p-value | Biological Process |
| Top Upregulated Genes | ||||
| CYP1A1 | Up | >100 | <0.05 | Xenobiotic metabolism, Estrogen metabolism |
| CYP1B1 | Up | >50 | <0.05 | Xenobiotic metabolism, Estrogen metabolism |
| GDF15 | Up | >10 | <0.05 | Cell stress response, Apoptosis |
| HMOX1 | Up | >8 | <0.05 | Oxidative stress response |
| SQSTM1 | Up | >5 | <0.05 | Autophagy, Oxidative stress response |
| Top Downregulated Genes | ||||
| MMP1 | Down | <-5 | <0.05 | Extracellular matrix remodeling, Cell migration |
| SERPINE1 | Down | <-4 | <0.05 | Cell adhesion, Angiogenesis |
| PLAU | Down | <-3 | <0.05 | Cell migration, Invasion |
| CCND1 | Down | <-2 | <0.05 | Cell cycle progression (G1/S transition) |
| E2F1 | Down | <-2 | <0.05 | Cell cycle regulation, Proliferation |
Note: This table presents a selection of significantly altered genes for illustrative purposes. For a complete list, refer to the original publication.
Table 2: Gene Expression Changes in Osteosarcoma Cells Treated with Psoralidin
-
Cell Lines: 143B and MG63 (Human osteosarcoma)
-
Treatment: Psoralidin (concentration not specified in abstract) for 24 hours
-
Methodology: RNA-Sequencing
-
Data Source: (Data derived from textual description in the cited study, specific fold changes and p-values for all genes are not publicly available in a table format)[1]
| Gene Symbol | Regulation (in both cell lines) | Biological Process |
| Common Upregulated Genes (797 total) | ||
| ATF3 | Up | Stress response, Apoptosis |
| DDIT3 (CHOP) | Up | Endoplasmic reticulum stress, Apoptosis |
| HMOX1 | Up | Oxidative stress response |
| Common Downregulated Genes (792 total) | ||
| ITGB1 | Down | Cell adhesion, Migration, Invasion |
| COL1A1 | Down | Extracellular matrix organization |
| FN1 | Down | Cell adhesion, Migration |
| MMP2 | Down | Extracellular matrix remodeling, Invasion |
Note: This table is a qualitative summary based on the findings reported in the study. The exact fold changes and p-values were not provided in the accessible literature. The study identified a total of 1686 upregulated and 1993 downregulated genes in 143B cells, and 1585 upregulated and 1523 downregulated genes in MG63 cells.[1]
Experimental Protocols
Coumestrol Treatment and Microarray Analysis of HTR8/SVneo Cells
Cell Culture and Treatment: Human HTR8/SVneo trophoblast cells were cultured under standard conditions. For the experiment, cells were treated with 65µM Coumestrol (dissolved in DMSO) or a vehicle control (DMSO) for 24 hours.[2][3]
RNA Isolation and Microarray Hybridization: Total RNA was isolated from the treated and control cells. The quality and integrity of the RNA were assessed, and the samples were then hybridized to Human Clariom S Assays (Thermo Fisher Scientific).[3]
Data Analysis: The raw microarray data was normalized, and differentially expressed genes were identified based on a fold change threshold and a p-value cutoff. Pathway analysis was performed to identify the biological processes and signaling pathways affected by Coumestrol treatment. The microarray data is publicly available on the Gene Expression Omnibus (GEO) under accession number GSE183072.[3]
Psoralidin Treatment and RNA-Sequencing of Osteosarcoma Cells
Cell Culture and Treatment: Human osteosarcoma cell lines 143B and MG63 were cultured in appropriate media. Cells were treated with Psoralidin for 24 hours.[1]
RNA Extraction and Sequencing: Following treatment, total RNA was extracted from both Psoralidin-treated and control cells. The RNA was then subjected to RNA-sequencing analysis to determine the global gene expression profiles.[1]
Data Analysis: Differentially expressed genes between the Psoralidin-treated and control groups were identified for both cell lines. The common upregulated and downregulated genes between the two cell lines were then determined to identify consistent transcriptional responses to Psoralidin.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by Coumestrol treatment in HTR8/SVneo cells.
References
validating the antioxidant capacity of Coumestan relative to other flavonoids
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacity of coumestans, specifically coumestrol, relative to other well-known flavonoids such as quercetin, genistein, and daidzein. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the antioxidant potential of these compounds.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of coumestrol has been evaluated against other flavonoids using various standard assays. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower values indicate a higher antioxidant capacity.
| Compound | Assay | EC50 / IC50 (µM) | Source |
| Coumestrol | DPPH | 53.98 | [1] |
| Quercetin | DPPH | 5.5 | [2] |
| Genistein | DPPH | ~225 (from 480 µg/mL) | [3] |
| Daidzein | DPPH | ~433 (from 110.25 µg/mL) | |
| Coumestrol | ABTS | 12.24 µg/mL | [4] |
| Quercetin | ABTS | 1.89 µg/mL | [5] |
| Genistein | ABTS | ~118 (from 25.8 µg/mL) | |
| Daidzein | ABTS | ~240 (from 61.03 µg/mL) | |
| L-Ascorbic Acid (Positive Control) | DPPH | 17.37 | [1] |
Note: Direct comparison of values across different studies should be approached with caution due to potential variations in experimental conditions. Conversion from µg/mL to µM was performed using the molar masses of each compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and accurate interpretation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (coumestrol, flavonoids) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 2.9 mL). A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
EC50/IC50 Determination: The EC50 or IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which decolorizes in the presence of an antioxidant.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS Working Solution: The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS working solution (e.g., 1 mL).
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance of the solution is measured at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.
Visualizing the Mechanisms
To further elucidate the processes involved in the antioxidant activity of flavonoids and the experimental evaluation thereof, the following diagrams are provided.
Caption: General mechanism of flavonoid antioxidant action.
Caption: Workflow of a typical in vitro antioxidant assay.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of flavonoids and isoflavonoids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Coumestan Disposal for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of coumestans is paramount in a laboratory setting. This guide provides a comprehensive overview of the necessary procedures for the proper handling and disposal of coumestan compounds, aligning with standard laboratory safety protocols and environmental regulations.
Coumestans, a class of organic compounds, are recognized as phytoestrogens. A prominent example, Coumestrol, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict disposal protocols is crucial to mitigate potential health and environmental hazards.
Hazard Summary for Coumestrol
To ensure immediate awareness of the primary risks associated with coumestans, the following table summarizes the hazard classifications for Coumestrol, a representative compound of this class.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the essential steps for the safe disposal of this compound waste in a laboratory environment. This protocol is based on general guidelines for hazardous chemical waste management and should be adapted to comply with specific institutional and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves are mandatory. If double-gloving does not impede technique, it is recommended for enhanced protection[3].
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact[2].
-
Lab Coat: A lab coat or gown should be worn to protect street clothes and prevent skin contact[4].
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used[2].
2. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste, including contaminated lab supplies (e.g., pipette tips, gloves, and paper towels), should be collected in a designated, leak-proof, and sealable container[3][5].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the specific chemical name (e.g., "this compound Waste" or "Coumestrol Waste") and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")[5].
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[6].
3. Spill Management: In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation[2].
-
Containment: Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders[1][2]. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1][2].
-
Disposal of Spill Debris: All materials used for spill cleanup must be placed in the designated hazardous waste container[1].
4. Storage of Waste:
-
Satellite Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area that is at or near the point of generation[5].
-
Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of hazardous materials in case of a leak.
-
Container Integrity: Ensure the waste container is kept closed except when adding waste[5]. Regularly inspect the container for any signs of degradation or leakage[7].
5. Final Disposal:
-
Professional Disposal Service: The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company[1][2]. Do not dispose of this compound waste down the drain or in the regular trash[8].
-
Follow Regulations: Adhere to all prevailing country, federal, state, and local regulations for hazardous waste disposal[1][2]. Your institution's EHS office will provide specific guidance and arrange for the pickup and disposal of the waste[5].
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Coumestrol|479-13-0|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. osha.gov [osha.gov]
- 4. Guidelines for Plant-Based Research | Safety Services [safetyservices.ucdavis.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ptb.de [ptb.de]
- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Coumestan
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with bioactive compounds like Coumestan. This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed operational and disposal plans to foster a secure and efficient research environment.
Immediate Safety and Handling Protocols
This compound, a type of phytoestrogen, requires careful handling to avoid potential health risks. It is classified as a hazardous substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed[1][2]. Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | Coumestrol is often dissolved in solvents like DMSO. Nitrile gloves offer excellent resistance to DMSO[3][4]. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of this compound solutions or contact with the powder form, which can cause serious eye irritation[1][2]. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter. | Essential when handling the powder form to prevent inhalation, which may cause respiratory irritation[1][2]. |
| Body Protection | A fully buttoned laboratory coat with tight-fitting cuffs. | Prevents skin contact with this compound. |
Quantitative Safety Data
| Parameter | Value | Source/Comment |
| OSHA PEL (Permissible Exposure Limit) | Total Dust: 15 mg/m³ (8-hour TWA) | As "Particulates Not Otherwise Regulated"[2][5][6][7][8]. No specific PEL for Coumestrol exists. |
| Respirable Fraction: 5 mg/m³ (8-hour TWA) | As "Particulates Not Otherwise Regulated"[2][5][6][7][8]. | |
| Solubility in DMSO | Approximately 25 mg/mL | Common solvent for creating stock solutions[1][9]. |
| Nitrile Glove Breakthrough Time (vs. DMSO) | Generally rated as "Excellent" for incidental contact. | Specific breakthrough times vary by manufacturer and glove thickness. Immediate replacement after a splash is recommended[3][4][10][11]. |
| LD50 (Oral, Rat) | Data not readily available in the searched literature. | Treat as a compound with high acute toxicity. |
Operational Plans: From Preparation to Spill Cleanup
A systematic approach to every stage of handling this compound minimizes risks and ensures the integrity of your experiments.
Experimental Protocol: Preparation of a Coumestrol Stock Solution
This protocol outlines the steps for safely preparing a stock solution of Coumestrol, a common type of this compound.
Materials:
-
Coumestrol powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Don Appropriate PPE: Before starting, ensure you are wearing all the required PPE as detailed in the table above.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of Coumestrol powder into the tube. Handle the powder in a chemical fume hood or a designated area with proper ventilation to avoid inhalation.
-
-
Dissolving the Compound:
-
In the chemical fume hood, add the required volume of DMSO to the microcentrifuge tube containing the Coumestrol powder to achieve the desired concentration (e.g., for a 10 mM stock solution of Coumestrol with a molecular weight of 268.22 g/mol , dissolve 2.68 mg in 1 mL of DMSO).
-
Coumestrol is soluble in DMSO at approximately 25 mg/mL[1][9].
-
-
Mixing:
-
Securely cap the microcentrifuge tube.
-
Vortex the solution until the Coumestrol is completely dissolved. Gentle warming may be required for higher concentrations.
-
-
Storage:
-
Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for long-term stability.
-
Spill Response Plan
In the event of a spill, a swift and organized response is crucial.
Procedure:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Don Additional PPE: Before attempting to clean the spill, ensure you are wearing appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection.
-
Contain the Spill:
-
For a liquid spill, cover it with an absorbent material (e.g., chemical spill pads or vermiculite), starting from the outside and working inwards.
-
For a powder spill, gently cover it with damp paper towels to avoid generating dust.
-
-
Clean the Area:
-
Once the spill is absorbed or contained, carefully collect the material using a scoop or forceps and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a rinse with 70% ethanol).
-
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused Coumestrol powder, contaminated weigh boats, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused Coumestrol solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour this compound waste down the drain. The EPA has a strict prohibition on the sewering of hazardous waste pharmaceuticals[12][13][14].
-
Sharps: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated PPE: Used gloves, lab coats, and other PPE should be placed in a designated hazardous waste bag.
Regulatory Compliance:
While Coumestrol is not specifically listed as a hazardous waste by the EPA, it may be classified as such based on its characteristics (e.g., toxicity). All waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations[15][16][17][18]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Mandatory Visualization
Coumestrol's Impact on Cellular Signaling
Coumestrol can exert its biological effects by modulating key cellular signaling pathways. The diagram below illustrates the influence of Coumestrol on the AKT, ERK1/2, and JNK MAPK signaling cascades, which are crucial regulators of cell proliferation, migration, and apoptosis[13][19][20][21][22].
References
- 1. Enzo Life Sciences Coumestrol (25 mg). CAS: 479-13-0, Quantity: Each of | Fisher Scientific [fishersci.com]
- 2. scsengineers.com [scsengineers.com]
- 3. wellbefore.com [wellbefore.com]
- 4. unisafegloves.com [unisafegloves.com]
- 5. osha.gov [osha.gov]
- 6. 1988 OSHA PEL Project - Particulates | NIOSH | CDC [cdc.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
- 12. wiggin.com [wiggin.com]
- 13. Plant derived coumestrol phytochemical targets human skin carcinoma cells by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of cell migration and invasion and modulation of m-TOR/PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdlaw.com [bdlaw.com]
- 15. Neurobehavioral actions of coumestrol and related isoflavonoids in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Xenoestrogen-induced ERK-1 and ERK-2 activation via multiple membrane-initiated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
